trans-3-(3-Pyridyl)acrylic acid

Catalog No.
S1533719
CAS No.
19337-97-4
M.F
C8H7NO2
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-3-(3-Pyridyl)acrylic acid

CAS Number

19337-97-4

Product Name

trans-3-(3-Pyridyl)acrylic acid

IUPAC Name

(E)-3-pyridin-3-ylprop-2-enoic acid

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+

InChI Key

VUVORVXMOLQFMO-ONEGZZNKSA-N

SMILES

Array

solubility

>22.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(E)-3-(Pyridin-3-yl)-2-propenoic acid; (E)-3-(Pyridin-3-yl)acrylic acid; (E)-3-Pyridineacrylic acid; trans-3-(3-Pyridinyl)acrylic acid; trans-3-(3-Pyridyl)acrylic acid; trans-3-(3-Pyridyl)propenoic acid; trans-3-Pyridineacrylic acid

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)O

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)O

The exact mass of the compound 3-(3-Pyridyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is trans-3-(3-Pyridyl)acrylic acid

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Applications

The table below summarizes the core identity and primary uses of this compound:

Property Description
CAS Number 19337-97-4 [1] [2] [3]
Molecular Formula C₈H₇NO₂ [2] [3]
Molecular Weight 149.15 g/mol [2] [3]
Chemical Structure (E)-3-pyridin-3-ylprop-2-enoic acid (a carboxylic acid with a trans-configured vinyl group attached to a pyridine ring at the 3-position) [2]
Physical Form Solid, white to off-white powder [3] [4]
Melting Point 232-235 °C (decomposes) [1] [3]

| Primary Applications | • Building block for heterometallic coordination polymers with luminescence properties [1] [5] • Key cap structure in the anticancer drug Chidamide [6] • Synthetic intermediate for gelatinase B inhibitors and antibacterial agents [2] • Shows antiviral activity against tobacco mosaic virus (TMV) [4] |

Synthetic Methodologies

The compound can be synthesized through several routes, each with distinct advantages and limitations:

Method Key Features Reported Yield

| Knoevenagel Condensation [6] | • Traditional method using 3-pyridinecarboxaldehyde and malonic acid. • Relies on hazardous pyridine solvent. • Practical limitations in decarboxylation step. | Information absent | | Horner-Wadsworth-Emmons (HWE) [6] | • Uses 3-pyridinecarboxaldehyde and diethoxyphosphoryl acetic acid ethyl ester. • Requires strong base (NaH), raising safety concerns. • Involves chromatographic purification, reducing efficiency. | Information absent | | One-Pot, Continuous Flow (Novel) [6] | • Streamlined process: aldol condensation, hydrolysis, dehydration without intermediate purification. • Avoids hazardous solvents and chromatography. • Improved process robustness and sustainability. | 84% overall yield |

Detailed One-Pot Experimental Protocol

The novel, chromatography-free synthesis involves a one-pot, three-step sequence [6]:

  • Aldol Condensation: A 0.5 mol/L solution of tert-butyl acetate (TBA) in tetrahydrofuran (THF) is added dropwise to a solution of lithium diisopropylamide (LDA) in THF at -78°C. An equimolar THF solution of 3-pyridinecarboxaldehyde is then added dropwise, forming the β-hydroxy ester intermediate.
  • Hydrolysis: The reaction mixture is quenched with a 1M hydrochloric acid (HCl) solution. The β-hydroxy ester is extracted into an organic solvent (e.g., ethyl acetate), and then hydrolyzed to the corresponding β-hydroxy acid using potassium hydroxide (KOH).
  • Dehydration and Isolation: The β-hydroxy acid is dehydrated by heating the aqueous phase to 95°C, affording the final product. The pure trans-3-(3-Pyridyl)acrylic acid precipitates directly from the reaction mixture upon cooling and is isolated by filtration without need for recrystallization.

This workflow can be visualized as follows:

Start Start Reaction Aldol Aldol Condensation LDA, THF, -78°C Start->Aldol Quench Acidic Quench 1M HCl Aldol->Quench Extract Liquid-Liquid Extraction Quench->Extract Hydrolysis Hydrolysis KOH Extract->Hydrolysis Dehydrate Dehydration Heat to 95°C Hydrolysis->Dehydrate Isolate Isolate Product Precipitation & Filtration Dehydrate->Isolate End Final Product Isolate->End

Safety and Handling

For safe laboratory handling, note the following safety information:

Aspect Specification
Hazard Statements [2] H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation)

| Precautionary Measures [1] [2] | • Use PPE: N95 dust mask, eyeshields, and gloves. • Avoid formation of dust and aerosols. • Use adequate ventilation. | | Incompatibilities [2] | Incompatible with strong oxidizing agents, acids, and bases. | | Storage [2] [3] | Store at ambient temperatures, in an inert atmosphere. |

Biological Activity and Pharmaceutical Relevance

The compound's biological activity stems from its role as a key structural motif in drug discovery:

  • Anticancer Drug Cap Motif: It serves as the essential "cap region" in Chidamide, a histone deacetylase (HDAC) inhibitor approved in China for treating relapsed or refractory peripheral T-cell lymphoma [6].
  • Enzyme Inhibitor Synthesis: It is used to prepare aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, and aminopyridines that function as antibacterial enoyl acyl carrier protein reductase inhibitors [2].
  • Direct Antiviral Activity: The compound itself shows antiviral activity against the tobacco mosaic virus (TMV) [4].

Commercial Availability

The compound is readily available from major chemical suppliers in various quantities, though availability should be confirmed directly with the vendor [7].

Supplier Purity Package Sizes
Sigma-Aldrich [1] [3] 99% 5 g, 25 g, 250 g
Thermo Fisher [2] 99% 5 g
  • Pricing Note: List prices can vary; 5g is listed at $47.88 and 25g at $239 [3].

References

trans-3-(3-Pyridyl)acrylic acid safety data sheet

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifiers and Properties

The table below summarizes the key identifiers and physical properties of the compound as found in the search results.

Property Details
CAS Number 19337-97-4 [1] [2] [3]
Molecular Formula C₈H₇NO₂ [1] [2] [3]
Molecular Weight 149.15 g/mol [1] [2] [3]
Melting Point 232-235 °C (decomposes) [2] [3]
Appearance White to off-white solid [1] [3]
Storage Room temperature; store in an inert atmosphere [1] [4]

Hazard and Safety Information

The following table consolidates the hazard and safety information available from the search results.

Aspect Information

| GHS Hazard Statements | H315 - Causes skin irritation [4] [5] H319 - Causes serious eye irritation [4] [5] H335 - May cause respiratory irritation [4] [5] | | Safety Precautions | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray [4] [5] P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [4] [5] | | Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves [2] [5] |

Experimental Workflow for Safety Assessment

For a thorough safety evaluation in a research setting, you can follow the workflow below. This diagram outlines the key stages of a risk assessment process.

Start Start Safety Assessment Step1 Consult Full SDS and Hazard Statements Start->Step1 Step2 Identify Required Personal Protective Equipment (PPE) Step1->Step2 H315/H319/H335 Step3 Establish Safe Handling Procedures Step2->Step3 e.g., Use in fume hood Step4 Define Safe Storage Conditions Step3->Step4 e.g., Inert atmosphere Step5 Plan for Waste Disposal Step4->Step5 End Document Risk Assessment Step5->End

Diagram illustrating a logical workflow for laboratory safety assessment.

Guidance for Researchers

  • Obtain the Full SDS: The information provided here is fragmented. For safe laboratory work, you must obtain the complete Safety Data Sheet from a certified supplier or a chemical safety database before handling the substance.
  • Verify Key Information: A full SDS will provide critical details that are missing from the search results, including:
    • Section 4: First-aid measures
    • Section 5: Fire-fighting measures
    • Section 6: Accidental release measures
    • Section 8: Exposure controls/personal protection (with specific OELs, if available)
    • Section 11: Toxicological information (with specific test data)
  • Prioritize Engineering Controls: Given the hazards associated with dust and potential for respiratory irritation ( [2] [5]), always use this compound in a fume hood or with other appropriate local exhaust ventilation.

References

hydrothermal synthesis trans-3-(3-Pyridyl)acrylic acid MOF

Author: Smolecule Technical Support Team. Date: February 2026

Ligand Properties and Applications

trans-3-(3-Pyridyl)acrylic acid (CAS: 19337-97-4) is a solid with a melting point of 232-235 °C (dec.) [1]. Its molecular structure contains two distinct functional groups:

  • A carboxylic acid group (-COOH), a "hard" base that preferentially coordinates with hard Lewis acidic metal ions like lanthanides (e.g., Nd³⁺).
  • A pyridyl nitrogen group, a "softer" base that shows a coordination preference for softer transition metal ions (e.g., Cu²⁺) [2] [3].

This "hard-soft" dichotomy is the fundamental principle behind its primary application: the synthesis of heterometallic coordination polymers and MOFs [1]. By strategically combining metal ions with different hardnesses, researchers can promote the formation of complex, stable 3D network structures that might not be accessible with single-metal systems [2].

Hydrothermal Synthesis Protocols

The hydrothermal method is a classical and effective technique for crystallizing MOFs. The following protocols are adapted from foundational research, detailing the synthesis of heterometallic and homometallic frameworks.

General Hydrothermal Setup
  • Reaction Vessel: Sealed Pyrex tube or PTFE-lined stainless-steel autoclave.
  • Temperature Range: Typically between 80°C and 200°C [4].
  • Reaction Time: Can vary from several hours to days, depending on the target material.
Detailed Synthetic Procedures

Protocol 1: Synthesis of 3D Heterometallic [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] This one-pot synthesis directly yields a 3D heterometallic framework.

  • Mixture Preparation: Combine aqueous solutions of copper(II) salt (e.g., Cu(NO₃)₂), neodymium(III) nitrate (Nd(NO₃)₃), and this compound in a suitable molar ratio within the reaction vessel.
  • Hydrothermal Reaction: Seal the vessel and heat it to a temperature of 160°C for a period of 48 hours.
  • Product Recovery: After the reaction, cool the vessel slowly to room temperature. Recover the resulting crystals by filtration, wash them with a solvent like water or ethanol, and allow them to air-dry [2] [3].

Protocol 2: Synthesis of Homometallic MOFs For comparative studies, the homometallic end members can be synthesized separately.

  • [Nd(C₈H₆NO₂)₃(H₂O)] (2D Polymer): Follow a similar hydrothermal procedure using only Nd(NO₃)₃ and the ligand.
  • [Cu(C₈H₆NO₂)₂]·H₂O (1D Polymer): Follow a similar hydrothermal procedure using only a copper(II) salt and the ligand [2] [3].
Key Synthesis Parameters

The table below summarizes the structures and key synthetic details for the MOFs discussed.

MOF Compound Dimensionality Metal Centers Key Synthetic Feature
[Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] (1) 3D Heterometallic (Cu, Nd) Single-pot synthesis with mixed metals [2] [3]
[Nd(C₈H₆NO₂)₃(H₂O)] (2) 2D Homometallic (Nd) Selective coordination to hard acid [2] [3]
[Cu(C₈H₆NO₂)₂]·H₂O (3) 1D Homometallic (Cu) Selective coordination to soft acid [2] [3]

Structural Analysis and Characterization

Post-synthesis, confirming the structure and properties of the obtained materials is crucial.

Expected Structural Outcomes

The heterometallic framework 1 forms a 3D topology that is notably stable. In contrast, using only one type of metal ion results in lower-dimensional structures (2D or 1D), demonstrating the profound impact of a second metal center on the overall framework formation [2].

Essential Characterization Techniques
  • X-ray Diffraction (XRD): For determining the crystal structure and phase purity.
  • Thermal Gravimetric Analysis (TGA): To assess the thermal stability of the framework and identify decomposition points.
  • Luminescence Spectroscopy: The neodymium-containing frameworks may exhibit characteristic luminescence properties, which can be probed for sensing or imaging applications [2] [3].

Experimental Workflow and Coordination Chemistry

The following diagram illustrates the logical decision-making process and experimental workflow for synthesizing and characterizing these MOFs, based on the hard-soft acid-base principle.

Start Start: Plan MOF Synthesis HSAB Apply Hard-Soft Acid-Base (HSAB) Principle Start->HSAB Decision1 Select Metal Ion Strategy HSAB->Decision1 Opt1 Heterometallic Decision1->Opt1 Opt2 Homometallic Decision1->Opt2 Path1 Combine Hard (e.g., Nd³⁺) and Soft (e.g., Cu²⁺) Metals Opt1->Path1 Path2 Use Single Metal Type: Hard (e.g., Nd³⁺) OR Soft (e.g., Cu²⁺) Opt2->Path2 Outcome1 Outcome: Stable 3D Framework Path1->Outcome1 Outcome2 Outcome: 2D or 1D Polymer Path2->Outcome2 Characterize Characterize Product (XRD, TGA, Luminescence) Outcome1->Characterize Outcome2->Characterize

MOF Synthesis Decision Workflow

The core chemical concept behind these syntheses is visualized below, showing how the ligand bridges different metal ions.

Ligand        trans-3-(3-Pyridyl)acrylic acidBifunctional Ligand     HardSite        Hard Acid Sitee.g., Ln³⁺ (Nd³⁺)Coordinates with COO⁻     Ligand->HardSite Carboxylate SoftSite        Soft Acid Sitee.g., Cu²⁺Coordinates with Pyridyl-N     Ligand->SoftSite Pyridyl N

Ligand Coordination Chemistry

Practical Notes for Researchers

  • Safety and Handling: The ligand is classified as a combustible solid and can cause skin and eye irritation. Always wear appropriate Personal Protective Equipment (PPE), including gloves, eyeshields, and an N95 dust mask [1].
  • Purity and Reproducibility: Use high-purity ligand (≥99%) to ensure reproducible crystal formation.
  • Parameter Optimization: The protocols above are based on specific reported syntheses. For new metal combinations or desired properties, be prepared to optimize reaction parameters like temperature, time, and molar ratios.

Future Research Directions

While this ligand effectively forms heterometallic MOFs, the broader field of MOF research is advancing with techniques to enhance material performance.

  • Creating Hybrids: Combining MOFs with other materials (like carbon matrices) can improve properties such as thermal conductivity and structural stability, which is beneficial for applications like hydrogen storage [4].
  • Advanced Engineering: Strategies like heteroatom doping (e.g., Ti-doped MOFs for improved photocatalysis) and defect engineering are showing significant promise in overcoming limitations like low electronic conductivity or poor photocatalytic efficiency [5].

References

Comprehensive Application Notes and Protocols: trans-3-(3-Pyridyl)acrylic Acid in Heterometallic Coordination Polymers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Ligand and Its Coordination Chemistry

trans-3-(3-Pyridyl)acrylic acid (chemical formula: C₈H₇NO₂; CAS Registry Number: 19337-97-4) represents a bifunctional organic ligand that has gained significant importance in the design and synthesis of advanced coordination polymers, particularly heterometallic systems. This ligand exhibits a unique molecular architecture featuring both a carboxylic acid group (-COOH) and a pyridyl nitrogen, creating distinct hard and soft coordination domains within the same molecule. The carboxylic acid moiety demonstrates preference for hard Lewis acidic metal centers such as lanthanides (Nd³⁺, UO₂²⁺) and other early transition metals, while the pyridyl nitrogen exhibits affinity for softer transition metals (Cu²⁺, Co²⁺, Ni²⁺). This inherent property makes it exceptionally suitable for constructing heterometallic coordination frameworks with tailored dimensionality and properties. [1] [2] [3]

The strategic importance of this compound in materials science stems from its ability to facilitate the formation of stable coordination polymers with varied dimensionalities including one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) networks. These structures have demonstrated significant potential in applications ranging from luminescent materials to potential biomedical applications. The ligand's melting point of 232-235°C (with decomposition) indicates reasonable thermal stability for synthetic procedures under elevated temperatures, which is frequently utilized in hydrothermal and solvothermal synthesis methods common in coordination polymer fabrication. [2] [4]

Material Properties and Specifications

Chemical and Physical Properties

Table 1: Fundamental properties of this compound [2] [4]

Property Specification Conditions/Notes
Chemical Formula C₈H₇NO₂ -
Molecular Weight 149.15 g/mol -
CAS Registry Number 19337-97-4 -
Appearance White to off-white solid Powder form
Melting Point 232-235°C Decomposition occurs
Boiling Point 307.6±17.0°C Predicted
Density 1.261±0.06 g/cm³ Predicted
pKa 3.13±0.10 Predicted
Quality Grade ≥99% Suitable for coordination polymer synthesis
Structural Descriptors and Identification

The molecular structure of this compound can be represented through several key identifiers:

  • SMILES Notation: C(/C=C/C1=CC=CN=C1)(O)=O (This representation specifies the trans configuration of the acrylic acid group relative to the pyridyl ring)
  • InChI Key: VUVORVXMOLQFMO-ONEGZZNKSA-N (Standardized molecular identifier)
  • Hazard Statements: H315-H319-H335 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
  • Precautionary Measures: P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes; remove contact lenses if present and continue rinsing) [2] [4] [5]

Synthetic Protocols and Methodologies

General Hydrothermal Synthesis Procedure

The hydrothermal method has been successfully employed for the synthesis of various coordination polymers using this compound as a bridging ligand. This technique utilizes elevated temperatures and autogenous pressure to facilitate crystal growth and framework formation. The following protocol describes the general approach for synthesizing heterometallic coordination polymers: [1] [6]

  • Equipment Setup: Utilize Teflon-lined stainless steel autoclaves with 23-45 mL capacity. Ensure all vessels are thoroughly cleaned with dilute nitric acid and deionized water to prevent contamination.
  • Reagent Preparation:
    • Dissolve this compound (0.5 mmol, 74.6 mg) in 10 mL of deionized water with slight heating (40-50°C) and stirring.
    • Prepare separate aqueous solutions (5 mL each) of the respective metal salts (e.g., Cu(NO₃)₂·3H₂O, Nd(NO₃)₃·6H₂O, UO₂(NO₃)₂·6H₂O) at concentrations of 0.1-0.2 M.
  • Reaction Mixture: Slowly add the ligand solution to the mixed metal salt solution with continuous stirring. The typical metal-to-ligand ratio ranges from 1:2 to 1:3 depending on the target complex. Adjust pH to 4.5-6.0 using dilute NaOH or HNO₃ solutions as needed.
  • Hydrothermal Treatment: Transfer the reaction mixture to the autoclave, seal securely, and heat to 160-180°C for 48-72 hours in a programmable oven. Implement controlled cooling at a rate of 5-10°C per hour to room temperature.
  • Product Isolation: Collect resulting crystals by vacuum filtration, wash sequentially with cold deionized water (5 mL) and ethanol (5 mL), and air-dry at room temperature. Typical yields range from 60-85% based on the ligand. [1] [6] [3]
Specific Heterometallic System Syntheses

Table 2: Specific reaction conditions for characterized coordination polymers [1] [6] [3]

Complex Formulation Metal Salts Molar Ratio (M1:M2:Ligand) Temperature (°C) Time (h) Dimensionality
[Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] Cu(NO₃)₂·3H₂O, Nd(NO₃)₃·6H₂O 3:2:6 180 72 3D framework
(UO₂)₂Cu(L)₃(O)(H₂O) UO₂(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O 2:1:3 180 48-72 3D porous framework
[Nd(C₈H₆NO₂)₃H₂O] Nd(NO₃)₃·6H₂O 1:3 160 48 2D coordination polymer
[Cu(C₈H₆NO₂)₂]·H₂O Cu(NO₃)₂·3H₂O 1:2 160 48 1D coordination polymer
Synthesis Workflow Visualization

G Start Start Synthesis P1 Prepare Ligand Solution 74.6 mg in 10 mL H₂O Heat to 40-50°C Start->P1 P2 Prepare Metal Salt Solutions 0.5 mmol each in 5 mL H₂O P1->P2 P3 Mix Solutions with Stirring Adjust pH to 4.5-6.0 P2->P3 P4 Transfer to Autoclave Seal securely P3->P4 P5 Hydrothermal Treatment 160-180°C for 48-72h P4->P5 P6 Controlled Cooling 5-10°C/h to room temp P5->P6 P7 Collect Crystals Vacuum filtration P6->P7 P8 Wash & Dry Cold H₂O then ethanol P7->P8 End Characterize Product P8->End

Synthesis Workflow for Heterometallic Coordination Polymers

Structural Characterization and Systematics

Coordination Modes and Structural Diversity

Structural systematics studies reveal that this compound exhibits remarkable versatility in coordination modes, leading to diverse architectural motifs. In heterometallic systems, the ligand typically employs its carboxylate group to coordinate to hard acids (lanthanides, uranyl) in various binding modes including monodentate, bidentate chelating, or bridging configurations, while the pyridyl nitrogen coordinates to softer transition metals. This differential binding preference drives the formation of heterometallic frameworks rather than mechanical mixtures of homometallic complexes. [1] [6] [3]

The dimensional control in these coordination polymers is influenced by several factors including metal-to-ligand ratio, reaction temperature, pH, and specific metal combinations. The 3D heterometallic framework [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] exemplifies how the deliberate combination of hard (Nd³⁺) and soft (Cu²⁺) metal centers with this bifunctional ligand leads to complex architectures unavailable to either metal alone. Similarly, the uranyl-copper complex (UO₂)₂Cu(L)₃(O)(H₂O) demonstrates the ligand's ability to facilitate cation-cation interactions between uranyl oxo groups and copper centers, resulting in a robust 3D framework with narrow channels. [1] [3]

Structural Data Compendium

Table 3: Structural characteristics of coordination polymers based on this compound [1] [6] [3]

Complex Coordination Geometry Ligand Binding Mode Key Structural Features Dimensionality

| [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] | Nd³⁺: 8-9 coordinate Cu²⁺: Square planar | Carboxylate: μ₂-bridging Pyridyl: Terminal | Heterometallic framework Stable 3D topology | 3D | | (UO₂)₂Cu(L)₃(O)(H₂O) | UO₂²⁺: Pentagonal bipyramidal Cu²⁺: Octahedral | Carboxylate: Chelating/bridging Pyridyl: Bridging | Cation-cation interactions Channel-containing framework | 3D porous | | [Nd(C₈H₆NO₂)₃H₂O] | Nd³⁺: 9-coordinate | Carboxylate: Chelating Pyridyl: Not coordinated | Aqua ligand present Limited expansion | 2D sheet | | [Cu(C₈H₆NO₂)₂]·H₂O | Cu²⁺: Octahedral Jahn-Teller | Carboxylate: Bridging Pyridyl: Terminal | Chain structure Axial water molecules | 1D chain | | [(UO₂)₃(L)(HL)O(OH)₃]·2.5H₂O·CH₃CN | UO₂²⁺: Various geometries | Carboxylate: μ₂-bridging Pyridyl: Pendant | Ribbon-like structure Oxo/hydroxo bridges | 1D ribbon |

Structural Coordination Environment

G Ligand This compound (C8H7NO2) Carboxylate Carboxylate Group (-COO⁻) Ligand->Carboxylate Pyridyl Pyridyl Group (N-heterocycle) Ligand->Pyridyl HardMetal Hard Metal Centers (Ln³⁺, UO₂²⁺) HardComplex Hard Metal Coordination - High coordination numbers - Ionic bonding character - Often 8-9 coordinate HardMetal->HardComplex SoftMetal Soft Metal Centers (Cu²⁺, Ni²⁺, Co²⁺) SoftComplex Soft Metal Coordination - Lower coordination numbers - Covalent bonding character - Often 4-6 coordinate SoftMetal->SoftComplex Carboxylate->HardMetal Pyridyl->SoftMetal Result Heterometallic Framework - 3D architecture - Enhanced stability - Multifunctional properties HardComplex->Result SoftComplex->Result

Coordination Environment Showing Hard-Soft Metal Preference

Functional Properties and Applications

Luminescence Properties

Luminescent behavior represents one of the most investigated functional properties of coordination polymers derived from this compound. The ligand itself can act as an antenna chromophore, absorbing light and efficiently transferring energy to metal centers, thereby sensitizing characteristic metal-based emissions. In lanthanide-containing complexes, this "antenna effect" is particularly valuable for populating the f-f electronic states of lanthanides, which typically exhibit weak absorption coefficients. The resulting materials often display metal-centered luminescence with enhanced intensity and lifetime compared to the aqua ions. [1] [3]

In uranyl complexes (UO₂²⁺), coordination polymers with this compound exhibit the typical vibronic progression in the emission spectra between 450-650 nm, characteristic of the uranyl ion. The breadth of these emission bands in complexes such as [(UO₂)₃(L)(HL)O(OH)₃]·2.5H₂O·CH₃CN suggests superposition of multiple series originating from inequivalent uranyl centers within the crystal lattice. For heterometallic d-f systems, additional interesting photophysical phenomena may occur, including energy transfer processes between the different metal centers, potentially leading to tunable emission properties. [3]

Thermal Stability and Analytical Properties

Table 4: Functional properties of characterized coordination polymers [1] [6] [3]

Complex Luminescence Properties Thermal Stability Potential Applications

| [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] | Nd³⁺ emission sensitized via ligand-to-metal charge transfer | Stable to >250°C | Luminescent materials, Magneto-optical devices | | (UO₂)₂Cu(L)₃(O)(H₂O) | Uranyl emission with vibronic progression (450-650 nm) | Moderate thermal stability | Photocatalysis, Radionuclide sequestration | | [Nd(C₈H₆NO₂)₃H₂O] | Weak luminescence due to water quenching | Lower stability (<200°C) | Model compound, Structural studies | | [Cu(C₈H₆NO₂)₂]·H₂O | Ligand-centered or metal-perturbed emission | Dehydration at ~100°C | 1D model systems, Educational demonstrations |

Analytical Methods and Characterization Protocols

Single-Crystal X-ray Diffraction

For structural determination of coordination polymers, single-crystal X-ray diffraction represents the most powerful technique. The following protocol ensures optimal results:

  • Crystal Selection: Choose well-formed crystals of appropriate size (0.1-0.3 mm in largest dimension) under a polarizing microscope. Mount selected crystal on a nylon loop with Paratone-N oil.
  • Data Collection: Conduct measurements at low temperature (100-150 K) using Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å). Collect a minimum complete dataset with θmax ≥ 25° to ensure good resolution.
  • Structure Solution: Use direct methods (SHELXT) followed by full-matrix least-squares refinement against F² (SHELXL). All non-hydrogen atoms should be refined anisotropically.
  • Special Treatment: For coordination polymers, implement appropriate structure validation tools and check for missed symmetry using PLATON. Address solvent-accessible voids using SQUEEZE procedure if necessary. [1] [3]
Thermal Analysis Methodology

Thermogravimetric analysis (TGA) provides crucial information about thermal stability, dehydration processes, and framework decomposition:

  • Instrument Calibration: Calibrate temperature and weight measurements using magnetic standards (Nickel, Alumel, Perkalloy) according to manufacturer protocols.
  • Sample Preparation: Load 5-10 mg of sample into a platinum crucible. Use an empty crucible as reference.
  • Measurement Parameters: Employ a heating rate of 10°C/min under continuous nitrogen flow (50 mL/min) from room temperature to 800°C.
  • Data Interpretation: Identify weight loss steps corresponding to solvent loss (below 150°C), ligand decomposition (250-500°C), and final residue formation. Correlate with differential scanning calorimetry (DSC) data for thermal event assignment. [1]
Luminescence Spectroscopy

Emission spectroscopy protocols for characterizing photophysical properties:

  • Sample Configuration: For solid samples, use a front-face illumination geometry to minimize light scattering. For solution studies, use quartz cuvettes with degassed solutions.
  • Spectrometer Settings: Use 150 W xenon lamp excitation source with monochromators set to appropriate bandwidth (typically 5 nm). Scan emission from 350-750 nm with detection using a photomultiplier tube.
  • Excitation Wavelength: Optimize for each complex - typically 330-370 nm for ligand-centered excitation or metal-specific wavelengths for direct excitation.
  • Lifetime Measurements: Use time-correlated single-photon counting for decay kinetics with pulsed LED or laser excitation sources. [1] [3]

Safety and Handling Protocols

Material Safety Data

This compound requires careful handling to ensure researcher safety and compound integrity:

  • Hazard Classification: Eye Irritant (Category 2), Skin Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)
  • Personal Protective Equipment:
    • N95 dust mask or equivalent for respiratory protection
    • Chemical-resistant gloves (nitrile)
    • Safety glasses or goggles
    • Lab coat or protective clothing
  • Emergency Procedures:
    • Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present
    • Skin contact: Wash thoroughly with soap and water
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists
  • Storage Conditions: Store in cool, dry place (2-8°C) under inert atmosphere; protect from light; keep container tightly sealed [2] [4] [5]

Conclusion and Research Outlook

This compound has established itself as a versatile and effective ligand for constructing diverse coordination polymers with tailored dimensionalities and functional properties. Its bifunctional nature with hard and soft coordination domains provides a strategic advantage in designing heterometallic systems that leverage the complementary properties of different metal centers. The well-established synthetic protocols, comprehensive structural systematics, and documented functional properties summarized in these Application Notes provide researchers with a solid foundation for further exploration of this fascinating class of materials.

Future research directions may include expansion to other metal combinations, exploration of host-guest chemistry in porous frameworks, development of thin-film processing methodologies, and investigation of potential applications in sensing, catalysis, and biomedical contexts. The continued investigation of coordination polymers based on this compound promises to yield advanced materials with unique properties and practical applications across multiple technological domains.

References

trans-3-(3-Pyridyl)acrylic acid bifunctional ligand coordination

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Core Applications

Table 1: Fundamental Properties of trans-3-(3-Pyridyl)acrylic acid [1]

Property Description
CAS Number 19337-97-4
IUPAC Name (2E)-3-(3-Pyridin-3-yl)prop-2-enoic acid
Molecular Formula C8H7NO2
Assay ≥99%
Physical Form Solid
Melting Point 232-235 °C (dec.)
SMILES O=C(O)/C=C/C1=CN=CC=C1
Key Feature Bifunctional ligand with hard (carboxylate) and soft (pyridyl) coordination sites

This ligand's primary application is in materials science for constructing coordination polymers and MOFs [2] [3]. Its carboxylic acid group preferentially binds to hard Lewis acidic metal cations (e.g., lanthanides like Nd³⁺), while its pyridyl nitrogen favors coordination to softer metal cations (e.g., transition metals like Cu²⁺) [2] [3]. This property is strategically used to create stable heterometallic frameworks [2]. Furthermore, it serves as a key pharmaceutical intermediate, most notably as the "cap group" in the histone deacetylase inhibitor (HDACi) drug Chidamide, used to treat peripheral T-cell lymphoma [4].

Coordination Chemistry and Framework Design

The ligand's utility stems from its divergent coordination preferences, allowing for the rational design of structures with varying dimensionalities and metal compositions.

Table 2: Documented Coordination Polymers with this compound [2] [3]

Material Designation Metal Centers Coordination Preference Resulting Polymer Dimensionality Key Features
1: [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] Cu²⁺ (soft), Nd³⁺ (hard) Pyridyl → Cu²⁺; Carboxylate → Nd³⁺ 3D Heterometallic, stable topology, luminescence properties
2: [Nd(C₈H₆NO₂)₃H₂O] Nd³⁺ (hard) Carboxylate → Nd³⁺ 2D Homometallic
3: [Cu(C₈H₆NO₂)₂]·H₂O Cu²⁺ (soft) Pyridyl → Cu²⁺ 1D Homometallic

The conceptual process for designing these frameworks, based on the principle of Hard-Soft Acid-Base (HSAB) theory, can be visualized as follows:

G L Bifunctional Ligand This compound HardMetal Hard Metal Ion (e.g., Nd³⁺) L->HardMetal  Coordinates via  Carboxylate Group SoftMetal Soft Metal Ion (e.g., Cu²⁺) L->SoftMetal  Coordinates via  Pyridyl N Group P1 3D Heterometallic Framework HardMetal->P1  Combined  Synthesis P2 2D Homometallic Polymer HardMetal->P2  Sole Metal SoftMetal->P1  Combined  Synthesis P3 1D Homometallic Polymer SoftMetal->P3  Sole Metal

Diagram 1: Rational design of coordination polymers using the bifunctional ligand.

Protocol 1: Synthesis of this compound

Traditional synthesis routes (e.g., Knoevenagel condensation) face challenges like using hazardous solvents (pyridine), requiring chromatographic purification, and generating phosphorus waste [4]. The following one-pot, chromatography-free protocol is a more sustainable and efficient alternative [4].

Workflow Overview:

G Step1 Step 1: Aldol Addition LDA, THF, -78 °C Step2 Step 2: Hydrolysis NaOH, H₂O, RT Step1->Step2 Step3 Step 3: Dehydration HCl, Heat Step2->Step3 Product Precipitation & Isolation ~100% HPLC Purity Step3->Product

Diagram 2: Streamlined one-pot synthesis workflow. Detailed Experimental Procedure:

Reagents:

  • 3-Pyridinecarboxaldehyde (1)
  • tert-Butyl acetate (TBA)
  • Lithium diisopropylamide (LDA, 2.0 M in THF)
  • Tetrahydrofuran (THF, anhydrous)
  • Sodium hydroxide (NaOH)
  • Hydrochloric acid (HCl, conc.)
  • Deionized water

Equipment:

  • 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnels.
  • Syringe pumps for controlled reagent addition.
  • Cooling bath (acetone/dry ice or equivalent for maintaining -78 °C).
  • Heating mantle or oil bath.
  • Vacuum filtration setup.
  • pH paper or meter.

Step-by-Step Protocol:

  • Aldol Addition (Formation of β-hydroxy ester 2):

    • Set up the 3-neck flask with the funnels and cool it to -78 °C in the cooling bath.
    • Charge the flask with a pre-cooled LDA-THF solution (2.2 equiv LDA).
    • Simultaneously add, via separate addition funnels over the same period (t_add):
      • A 0.5 M solution of TBA (1.1 equiv) in THF.
      • A 1.0 M solution of 3-pyridinecarboxaldehyde (1.0 equiv) in THF.
    • After addition, stir the reaction mixture for an additional 30 minutes at -78 °C.
    • Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution.
  • Hydrolysis (Formation of β-hydroxy acid 3):

    • Directly to the quenched reaction mixture from Step 1, add an aqueous NaOH solution (2.0 M, 2.2 equiv).
    • Warm the mixture to room temperature and stir vigorously for 2 hours to complete the hydrolysis of the tert-butyl ester.
    • Transfer the mixture to a separatory funnel. Extract the aqueous phase twice with diethyl ether to remove neutral organic impurities.
    • Retain the aqueous phase containing the sodium salt of the β-hydroxy acid.
  • Dehydration and Isolation (Formation of product 4):

    • Acidify the retained aqueous phase to pH ~2.0 using concentrated HCl.
    • Heat the acidified mixture at 60 °C for 1-2 hours to facilitate dehydration.
    • Cool the reaction mixture to room temperature, then further to 0-5 °C in an ice bath. The pure product will precipitate as a solid.
    • Collect the solid by vacuum filtration and wash thoroughly with cold water.
    • Dry the product under reduced pressure to obtain this compound as a solid. Overall yield: ~84%. [4]

Notes:

  • This protocol is designed to be a one-pot process; intermediates 2 and 3 do not require isolation or chromatographic purification [4].
  • For enhanced scalability and robustness, the aldol addition step (Step 1) can be adapted for continuous flow reactors [4].

Protocol 2: Hydrothermal Synthesis of a Heterometallic Cu/Nd Framework

This protocol outlines the synthesis of the heterometallic framework [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] (Material 1 in Table 2), which exhibits a 3D topology and luminescence properties [2] [3].

Reagents:

  • This compound (ligand)
  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)
  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
  • Deionized water

Equipment:

  • Teflon-lined stainless steel autoclave (e.g., 23 mL capacity).
  • Programmable oven.
  • Vacuum filtration setup.
  • Desiccator.

Step-by-Step Protocol:

  • Reaction Mixture Preparation:

    • In a vial, dissolve the ligand this compound (0.060 mmol) in 10 mL of deionized water. Gentle heating or sonication may be required to aid dissolution.
    • In separate vials, prepare aqueous solutions of Nd(NO₃)₃·6H₂O (0.020 mmol) and Cu(NO₃)₂·3H₂O (0.030 mmol), each in 2 mL of deionized water.
  • Combination and Loading:

    • Combine the metal solutions with the ligand solution in the Teflon liner of the autoclave. Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
  • Hydrothermal Reaction:

    • Seal the autoclave securely and place it in an oven.
    • Heat the reaction mixture to 160°C and maintain this temperature for 72 hours (3 days).
    • After the reaction time, turn off the oven and allow it to cool to room temperature naturally (~24 hours). Caution: Do not force-cool the autoclave.
  • Product Isolation:

    • Carefully open the autoclave. Crystalline product(s) will be observed at the bottom of the Teflon liner.
    • Collect the crystals by vacuum filtration.
    • Wash the crystals sequentially with deionized water and ethanol to remove any unreacted starting materials or soluble byproducts.
    • Air-dry the crystals in a desiccator.

Notes:

  • The philosophy behind using a mixture of Nd³⁺ (hard acid) and Cu²⁺ (softer acid) is to exploit the ligand's bifunctional nature, leading to a stable 3D heterometallic structure [2].
  • The homometallic frameworks (Materials 2 and 3 from Table 2) can be synthesized as "end members" by following similar hydrothermal procedures but using only a single type of metal ion (Nd³⁺ or Cu²⁺, respectively) during the reaction [2] [3].

I hope these detailed Application Notes and Protocols provide a robust foundation for your research. Should you require further clarification or seek information on specific characterization techniques, please do not hesitate to ask.

References

trans-3-(3-Pyridyl)acrylic acid linker luminescence properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of trans-3-(3-Pyridyl)acrylic Acid

The table below summarizes the key identifiers and physicochemical properties of this compound:

Property Value
CAS Number 19337-97-4 [1] [2]
Molecular Formula C₈H₇NO₂ [1] [2]
Molecular Weight 149.15 g/mol [1]
Melting Point 232-235 °C (decomposes) [1] [2]
Form Solid powder [1] [2]
Hazard Codes Xi (Irritant) [1]
Safety Notes Causes skin and serious eye irritation; may cause respiratory irritation [1] [2]. Incompatible with oxidizing agents, acids, and bases [2].

Application in Luminescent Materials

The primary application of this compound in materials science is as a building block for coordination polymers and MOFs [3] [4]. Its molecular structure features two distinct binding sites:

  • A carboxylic acid group (-COOH) that coordinates preferentially to hard metal ions like lanthanides (e.g., Nd³⁺).
  • A pyridyl nitrogen group that coordinates preferentially to softer metal ions like transition metals (e.g., Cu²⁺) [3].

This "heterometallic" design philosophy enables the creation of stable, multi-dimensional network structures [3]. The luminescence in these materials can originate from the organic linker itself or, more commonly, from the metal centers it coordinates to, particularly lanthanide ions [3]. The rigid framework of a coordination polymer can enhance luminescence efficiency by limiting molecular motions that quench emission.

Protocol: Synthesis of a Heterometallic Coordination Polymer

This protocol is adapted from published research on creating a heterometallic Cu/Nd framework using this compound [3].

1. Objective To synthesize a 3D heterometallic coordination polymer, specifically [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆], using this compound as an organic linker.

2. Materials

  • Reactants: this compound (linker), copper salt (e.g., Cu(NO₃)₂), neodymium salt (e.g., Nd(NO₃)₃).
  • Solvent: Deionized water.
  • Equipment: Teflon-lined stainless steel autoclave, oven, standard laboratory glassware, filtration setup.

3. Experimental Workflow

Start Start Prepare Hydrothermal Reaction Prepare Hydrothermal Reaction Start->Prepare Hydrothermal Reaction  Weigh reactants Seal in Autoclave Seal in Autoclave Prepare Hydrothermal Reaction->Seal in Autoclave Heat at 120-150°C for 24-48h Heat at 120-150°C for 24-48h Seal in Autoclave->Heat at 120-150°C for 24-48h  Critical step Cool slowly to Room Temp Cool slowly to Room Temp Heat at 120-150°C for 24-48h->Cool slowly to Room Temp Collect Precipitate Collect Precipitate Cool slowly to Room Temp->Collect Precipitate  Yields crystals Wash & Dry Product Wash & Dry Product Collect Precipitate->Wash & Dry Product Characterize Product Characterize Product Wash & Dry Product->Characterize Product End End Characterize Product->End PXRD PXRD Characterize Product->PXRD  Confirms structure Luminescence Assay Luminescence Assay Characterize Product->Luminescence Assay  Measures emission

4. Procedure

  • Reaction Mixture Preparation: Combine this compound, Cu(II) salt, and Nd(III) salt in deionized water within the Teflon cup of an autoclave. The typical molar ratio of Cu:Nd:linker is approximately 3:2:6 [3].
  • Hydrothermal Synthesis: Seal the autoclave and place it in an oven. Heat the reaction mixture to a temperature between 120-150°C for a period of 24 to 48 hours.
  • Product Recovery: After the heating cycle, allow the autoclave to cool slowly to room temperature. Single crystals of the target coordination polymer are typically formed during this slow cooling process.
  • Isolation: Collect the resulting solid product via filtration or centrifugation. Wash the crystals with a suitable solvent (e.g., water or ethanol) and allow them to air-dry.

5. Characterization and Analysis

  • Structural Confirmation: Use Powder X-ray Diffraction (PXRD) to verify the crystallinity and phase purity of the synthesized material by comparing the pattern with the simulated one from literature [3].
  • Luminescence Measurement:
    • Prepare a solid sample of the crystals for analysis.
    • Use a spectrofluorometer equipped with a solid sample holder.
    • Record the excitation and emission spectra.
    • For the specific [Cu₃(C₈H₆NO₂)₆Nd₂(NO₃)₆] polymer, investigate the luminescence originating from the Nd³⁺ ions, which typically emits in the near-infrared (NIR) region [3].

Research Context and Considerations

  • Advantages of Transition Metal Complexes: Luminescent complexes incorporating heavy metals (Ru, Ir, Pt, etc.) are increasingly popular in bioimaging. They often exhibit long emission lifetimes, enabling time-gated detection to eliminate background autofluorescence, and large Stokes shifts, which reduce self-quenching [5]. The linker discussed here can be part of such systems.
  • Alternative Synthetic Pathways: Besides heterometallic frameworks, this linker also forms homometallic structures (e.g., with only Nd³⁺ or Cu²⁺), which can exhibit 1D or 2D polymeric structures and different luminescence profiles [3].
  • Material Properties: The luminescence properties of the final material are highly tunable. They depend on the choice of metal ions, the structure of the coordination network, and the energy transfer dynamics between the linker and the metals [3].

Safety and Handling Protocol

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.
  • Ventilation: Use the chemical in a well-ventilated area, preferably within a fume hood, to avoid inhalation of powder [1] [2].
  • Storage: Store the material in a cool, dry place, under an inert atmosphere if possible, and at ambient temperatures [1] [2].
  • Incompatibilities: Keep away from strong oxidizing agents, acids, and bases [2].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

References

trans-3-(3-Pyridyl)acrylic acid esterification ethyl trans-3-(3-pyridyl)acrylate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Applications

This compound is primarily known as a bifunctional ligand with both hard and soft coordination sites, making it valuable in materials science and pharmacology [1].

Research Applications
Application Area Specific Use / Function Reference(s)
Materials Science Organic linker for constructing 3D heterometallic coordination polymers (with Co(II), etc.); exhibits properties like luminescence, spin-canting, and metamagnetic behavior. [1] [2]
Pharmaceutical & Agrochemical Serves as a key intermediate in synthesis; shows direct antiviral activity against the Tobacco Mosaic Virus (TMV). [3]

Synthesis of Ethyl Trans-3-(3-pyridyl)acrylate

While a direct protocol for synthesizing the ethyl ester from the acid was not found, one source explicitly mentions that the ester can be synthesized from trans-3-(3-Pyridyl)acrylic acid via an esterification reaction [1]. The table below summarizes the key information available for the final ester product.

Characterization Data for Ethyl Trans-3-(3-pyridyl)acrylate
Property Value / Description
CAS Number 59607-99-7 [4]
Molecular Formula C10H11NO2 [4]
Molecular Weight 177.20 g/mol [4]
Purity 96% [4]
Boiling Point 100-102 °C at 0.075 mmHg [4]
SMILES CCOC(=O)/C=C/C1=CN=CC=C1 [4]
Suggested General Esterification Procedure

The following is a generalized procedure for the acid-catalyzed esterification of a carboxylic acid. You will need to determine the optimal conditions (reaction time, temperature, and work-up) for this specific compound through experimentation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine This compound (1.0 equivalent) with a large excess of absolute ethanol (e.g., 5-10 equivalents). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid [5].
  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting acid is consumed. This could take several hours.
  • Work-up Procedure:
    • Once the reaction is complete, cool the mixture to room temperature.
    • Neutralize the acid catalyst by carefully adding a saturated sodium bicarbonate (NaHCO3) solution until CO2 evolution stops and the solution is slightly basic.
    • Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x portions).
    • Combine the organic extracts and wash them with brine (saturated NaCl solution), then dry them over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) [5].
  • Purification: Filter the solution to remove the drying agent and concentrate it under reduced pressure using a rotary evaporator. The crude product, ethyl trans-3-(3-pyridyl)acrylate, can be further purified by techniques such as recrystallization or flash column chromatography to achieve high purity.

Antiviral Activity and Mechanism of Action

This compound has been identified as an inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many bacterial plant pathogens like Erwinia amylovora (which causes fire blight) [6]. Inhibiting the T3SS disarms the pathogen without killing it, representing a promising anti-virulence strategy.

The following diagram outlines the mechanism by which phenolic compounds like This compound inhibit the T3SS, based on studies of similar molecules [6].

G Inhibitor Phenolic Inhibitors (e.g., this compound) HrpS HrpS (σ54 Enhancer Binding Protein) Inhibitor->HrpS Inhibits Expression RsmB rsmB sRNA (Regulatory RNA) Inhibitor->RsmB May Upregulate HrpL HrpL (Alternative Sigma Factor) HrpS->HrpL Activates Transcription T3SS_Genes T3SS Structural Genes & Effectors HrpL->T3SS_Genes Binds Promoter & Transcribes Virulence Loss of Virulence (Reduced HR, No Disease) T3SS_Genes->Virulence Required for RsmA RsmA (Post-transcriptional Regulator) RsmA->HrpL Promotes mRNA Degradation RsmB->RsmA Sequesters

Diagram Title: Proposed T3SS Inhibition Pathway

This diagram illustrates the two key regulatory pathways through which This compound and related compounds are believed to suppress T3SS expression [6]:

  • HrpS/HrpL Pathway (Primary): The inhibitor directly or indirectly suppresses the expression or activity of HrpS, a key transcriptional activator. This leads to reduced transcription of HrpL, an alternative sigma factor essential for turning on the genes that build the T3SS apparatus and its effector proteins.
  • RsmA/rsmB Pathway (Ancillary): The inhibitor may also upregulate rsmB, a non-coding regulatory RNA. Increased rsmB sequesters the RsmA protein, which normally promotes the degradation of hrpL mRNA. By neutralizing RsmA, the inhibitor helps stabilize hrpL mRNA, but the overall effect is still a net reduction in T3SS due to the primary HrpS/HrpL pathway suppression.

Experimental Protocol: T3SS Inhibition Assay

The following protocol is adapted from general methods used to study T3SS inhibitors in bacterial pathogens like Erwinia amylovora [6].

Materials
  • Bacterial Strain: Erwinia amylovora 273 or similar T3SS-proficient strain.
  • Media:
    • LB Medium: For routine growth.
    • Hrp-Inducing Minimal Medium (HIM): For T3SS gene expression. Supplement with 10 mM mannitol [6].
  • Test Compound: This compound (e.g., dissolved in DMSO).
  • Control: A known T3SS inhibitor (positive control) and a solvent-only control (e.g., DMSO, negative control).
Procedure
  • Culture Preparation: Grow the bacterial strain overnight in LB medium. The following day, subculture the bacteria into fresh HIM medium to an optical density (OD600) of approximately 0.1.
  • Compound Treatment: Divide the culture into aliquots. Add the test compound at the desired concentration (a non-bactericidal concentration must be determined beforehand, e.g., via MIC assay). Add the solvent control and positive control to their respective aliquots.
  • Induction: Incubate the cultures with shaking at 28°C (the optimal growth temperature for E. amylovora) until the mid-logarithmic phase (OD600 ~ 0.6-0.8), which is when T3SS genes are typically expressed [6].
  • Harvesting: Collect bacterial cells by centrifugation.
  • Analysis: Downstream analyses to confirm T3SS inhibition can include:
    • RNA Extraction and qRT-PCR: Measure the transcript levels of key T3SS genes (e.g., hrpL, hrpA) relative to a housekeeping gene.
    • Protein Analysis: Use western blotting to detect the secretion or expression of T3SS effector proteins like Harpin.
    • Hypersensitive Response (HR) Assay: Infiltrate the treated and untreated bacteria into tobacco leaves. A weakened or suppressed HR (reduced tissue necrosis) indicates successful T3SS inhibition [6].

Safety and Handling

This compound is classified as a warning substance. It may cause eye irritation, skin irritation, and specific target organ toxicity (respiratory system) upon repeated exposure [1]. Consult the relevant Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE) including gloves, eye protection, and an N95 dust mask is recommended [1].

Key Information Gaps and Future Research

  • Direct Synthesis Protocol: The exact reaction times, temperature, yield, and purification methods for the esterification are not specified in the search results.
  • Biological Data: While antiviral activity is noted [3], quantitative data (IC50 values, cytotoxicity) and results from mammalian system studies are not available in these search results.

References

Comprehensive Application Notes and Protocols: Solid-State [2+2] Photocycloaddition of trans-3-(3-Pyridyl)acrylic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Compound and Reaction Principle

trans-3-(3-Pyridyl)acrylic acid (3-PA) is a bifunctional organic ligand that possesses both hard (carboxylic acid) and soft (pyridyl) coordination sites, making it particularly valuable for constructing heterometallic coordination polymers with diverse structural architectures. The compound exists as a solid at room temperature with a characteristic melting point of 232-235°C (decomposition) and has been extensively employed in the development of functional materials with luminescence properties and unique photomechanical characteristics [1]. The molecular structure contains a conjugated system with a photoreactive olefin group that can undergo [2+2] photocycloaddition reactions when properly aligned in the solid state, leading to the formation of cyclobutane derivatives with retention of stereochemistry.

The [2+2] photocycloaddition reaction represents a cornerstone of solid-state chemistry, enabling the formation of four-membered rings from olefinic bonds through a concerted mechanism under ultraviolet irradiation. This reaction proceeds with complete stereospecificity, making it highly valuable for synthesizing complex molecular architectures with precise stereochemical control. The reaction mechanism involves excitation of the π-electrons in the carbon-carbon double bond followed by formation of new σ-bonds between adjacent molecules, resulting in cyclobutane ring formation. In the solid state, this process is governed by topochemical principles, which require that the reacting double bonds be parallel to each other and separated by less than 4.2 Å for the reaction to proceed efficiently [2]. The rigid crystal lattice provides the necessary preorganization for this transformation, often leading to quantitative yields without the need for solvents or catalysts.

Fundamental Reaction Mechanism and Structural Requirements

The solid-state [2+2] photocycloaddition of this compound follows a well-defined topochemical pathway that is heavily dependent on the molecular arrangement within the crystal lattice. The reaction proceeds through a singlet excited state mechanism, where UV irradiation promotes one of the π-electrons of the double bond to an antibonding π* orbital, creating an excited state that can combine with a ground-state olefin to form a cyclobutane ring. The reaction is concerted in nature, meaning both new carbon-carbon bonds form simultaneously without the intervention of discrete diradical intermediates, though the exact mechanism continues to be debated in the literature.

The structural prerequisites for successful [2+2] photocycloaddition in crystalline materials were first formalized by Schmidt in the 1960s and remain valid today:

  • Parallel alignment of reacting double bonds is essential for proper orbital overlap
  • Separation distance of less than 4.2 Å between reacting carbon atoms
  • Center-to-center displacement of reacting molecules should be minimal
  • Molecular freedom to accommodate the structural changes during reaction

For this compound, the crystal packing satisfies these requirements through the formation of a two-dimensional hydrogen-bonded network comprising supramolecular ribbons connected via heterodimeric synthons with significant interactions between pyridine and carboxyl groups [3]. This specific arrangement brings the olefinic bonds into proper alignment and proximity for the photodimerization to proceed under UV irradiation, yielding a head-to-head dimer as confirmed by ¹H NMR spectroscopy [3]. The product of this reaction has been identified as rctt-3,3'-(3,4-dicarboxycyclobutane-1,2-diyl)dipyridinium dichloride, which features a puckered cyclobutane ring with significant twist angles among the carboxyl and pyridinium groups, illustrating complex molecular conformations [3].

G Reactants Reactant Molecules in Crystal Lattice Alignment Molecular Alignment Check - Parallel olefins - Distance < 4.2 Å - Proper orientation Reactants->Alignment Crystal packing Excitation UV Photon Absorption π→π* Transition Alignment->Excitation Meets topochemical requirements Cycloaddition [2+2] Cycloaddition Concerted bond formation Excitation->Cycloaddition Energy transfer Product Cyclobutane Product rctt stereochemistry Cycloaddition->Product Bond reorganization

Figure 1: Mechanism of Solid-State [2+2] Photocycloaddition

Experimental Data and Characterization

Physical and Chemical Properties

Table 1: Fundamental Properties of this compound

Property Specification Method/Reference
Chemical name This compound IUPAC
Alternative names 3-Pyridineacrylic acid Common
CAS number 19337-97-4 CAS Registry
Molecular formula C₈H₇NO₂ Elemental analysis
Purity ≥99% HPLC [1]
Melting point 232-235°C (dec.) Differential scanning calorimetry [1]
Physical form Solid Visual [1]
Quality grade Analytical standard Sigma-Aldrich [1]
Spectral Characterization and Analytical Data

Table 2: Characterization Data for this compound and Photoproduct

Parameter This compound Photodimer Product
Structural identification rctt-3,3'-(3,4-dicarboxycyclobutane-1,2-diyl)dipyridinium dichloride [3]
Crystal system Two-dimensional hydrogen-bonded array Three-dimensional hydrogen-bonded network
Hydrogen bonding Supramolecular ribbons via heterodimeric synthons Helical chains with Cl⁻ anions as structure-directing agents
¹H NMR characterization Olefinic protons at δ 6.5-7.0 ppm (doublets, J = 16 Hz) Cyclobutane protons at δ 4.0-4.5 ppm (multiplets)
Reaction monitoring Disappearance of olefin signals Appearance of cyclobutane proton signals
Photoreactivity Head-to-head photodimerization confirmed by NMR Topochemical control in crystalline structure
Safety and Handling Considerations

Table 3: Safety Profile and Handling Requirements

Parameter Specification Reference
Hazard statements Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 Sigma-Aldrich [1]
Target organ Respiratory system Sigma-Aldrich [1]
Precautionary measures Use in well-ventilated areas Standard laboratory practice
Personal protective equipment N95 dust mask, Eyeshields, Gloves Sigma-Aldrich [1]
Storage classification Combustible Solids (Category 11) Sigma-Aldrich [1]
Water pollution category WGK 3 Sigma-Aldrich [1]

Application Protocols

Protocol 1: Solid-State Photodimerization of this compound

Purpose: To demonstrate the quantitative conversion of this compound to its cyclobutane dimer via solid-state [2+2] photocycloaddition reaction.

Materials and Equipment:

  • This compound (≥99% purity)
  • Mortar and pestle (for powder preparation)
  • UV lamp (365 nm, 100 W medium pressure mercury vapor lamp)
  • Pyrex filter or vessel (to cutoff UV radiation below 300 nm)
  • Aluminum foil
  • NMR spectrometer and deuterated DMSO or acetone
  • Glass slide or Petri dish for sample irradiation

Procedure:

  • Crystal Preparation: Gently grind approximately 100 mg of this compound using a mortar and pestle to obtain a fine powder with uniform particle size.
  • Sample Arrangement: Spread the powder as a thin layer (approximately 1 mm thickness) on a glass slide or Petri dish to ensure uniform irradiation.
  • UV Irradiation: Place the sample approximately 10 cm from the UV light source and irradiate for 24-48 hours. Use a Pyrex filter to eliminate short-wavelength UV radiation that might cause decomposition.
  • Temperature Control: Maintain the sample temperature at 25±5°C during irradiation using a cooling fan if necessary to prevent overheating.
  • Process Monitoring: Remove small aliquots (2-3 mg) at regular intervals (0, 4, 8, 12, 24, 36, 48 hours) for NMR analysis to monitor reaction progress.
  • Product Characterization: Dissolve the aliquots in deuterated DMSO or acetone and analyze by ¹H NMR spectroscopy. Monitor the disappearance of olefinic protons (δ 6.5-7.0 ppm) and appearance of cyclobutane protons (δ 4.0-4.5 ppm).

Notes and Troubleshooting:

  • The reaction rate depends on crystal size, so ensure consistent grinding for reproducible results
  • For single crystal studies, select crystals with dimensions of 0.3-0.5 mm for optimal light penetration
  • If the reaction appears slow, gently regrind the sample after 12 hours to expose fresh crystal surfaces
  • Quantitative conversion is typically achieved within 48 hours under these conditions
Protocol 2: Synthesis of Luminescent Coordination Polymers Using Photodimerized Product

Purpose: To prepare heterometallic coordination polymers with luminescence properties using the photodimerization product of this compound.

Materials and Equipment:

  • Photodimerized this compound (from Protocol 1)
  • Zinc acetate or lanthanide salts (e.g., Eu(III), Tb(III) salts)
  • DMF or methanol as solvent
  • Teflon-lined autoclave reactors (10-25 mL capacity)
  • Oven or heating mantle
  • Vacuum filtration setup
  • Photoluminescence spectrometer

Procedure:

  • Ligand Solution Preparation: Dissolve 50 mg of the photodimerized ligand in 5 mL of DMF:methanol (1:1 v/v) mixture with gentle heating if necessary.
  • Metal Solution Preparation: Dissolve stoichiometric equivalent of metal salt (Zn acetate or lanthanide salt) in 5 mL of methanol.
  • Reaction Mixture: Combine the ligand and metal solutions in a Teflon-lined autoclave (20 mL capacity). For heterometallic systems, use appropriate molar ratios of different metal salts.
  • Solvothermal Reaction: Seal the autoclave and heat at 120°C for 24-48 hours in a programmable oven, then cool slowly to room temperature at 5°C/hour.
  • Product Isolation: Collect the resulting crystals by vacuum filtration and wash with fresh methanol (3 × 5 mL).
  • Characterization: Analyze the product by single-crystal X-ray diffraction, photoluminescence spectroscopy, and FT-IR spectroscopy.

Notes and Applications:

  • The resulting coordination polymers typically exhibit strong luminescence with large Stokes shifts and long lifetimes
  • These materials are suitable for applications in chemical sensing, bioimaging, and as phosphors in OLED devices
  • The heterometallic complexes can be designed to incorporate both d- and f-block metals for tunable emission properties

G start Starting Material This compound crystal_prep Crystal Preparation Grinding to uniform powder start->crystal_prep uv_irradiation UV Irradiation 365 nm, 24-48 hours crystal_prep->uv_irradiation monitoring Reaction Monitoring NMR analysis at intervals uv_irradiation->monitoring photoproduct Cyclobutane Photoproduct Head-to-head dimer monitoring->photoproduct Quantitative conversion coordination Coordination Polymer Synthesis Solvothermal method photoproduct->coordination application Functional Materials Luminescent complexes coordination->application

Figure 2: Experimental Workflow for Photocycloaddition and Application

Advanced Concepts and Methodological Variations

Mechanochemical Effects on Photoreactivity

Recent advances in mechanochemistry have revealed that mechanical grinding can significantly influence the solid-state [2+2] photocycloaddition reactivity of molecular crystals. Grinding processes can induce structural transformations that alter molecular alignment and potentially create new photoreactive configurations that are not present in the original crystal form [2]. The application of mechanical force through grinding generates localized heat and pressure hotspots that can remove coordinated or lattice solvents, potentially reorganizing the crystal packing to create alignments suitable for photodimerization.

The interplay between mechanochemical and photochemical processes offers exciting opportunities for controlling solid-state reactivity:

  • Grinding-induced amorphization can create disordered phases with enhanced molecular mobility
  • Thermal effects from grinding may facilitate molecular reorganization into photoreactive arrangements
  • Particle size reduction through grinding increases surface area and improves UV light penetration
  • Solvent removal from crystal lattices can generate new reactive conformations

These phenomena are particularly relevant for coordination polymers containing this compound or similar photoreactive ligands, where mechanical stimulation can serve as a trigger to modify photoreactivity patterns [2]. For instance, research has shown that the order of grinding crystals before or after removal of coordinated solvent molecules can dramatically influence the photochemical outcome, leading to different structural motifs including ladder coordination polymers and two-dimensional metal-organic frameworks from the same starting material [2].

Photomechanical Properties and Crystal Morphology Effects

The solid-state [2+2] photocycloaddition of this compound and related compounds can generate significant mechanical stress within crystals, leading to fascinating photomechanical behaviors. Recent research on analogous naphthyl acrylic acid systems has demonstrated that crystal morphology plays a crucial role in determining the specific photomechanical response [4]. Different crystal forms—including bulk crystals, microrods, and microplates—exhibit distinct behaviors upon UV irradiation despite undergoing the same chemical transformation.

Morphology-dependent photomechanical responses:

  • Bulk crystals typically undergo shattering and splintering due to intense internal strain
  • Microplates display distinctive cracking patterns with fissures while maintaining overall structural integrity
  • Microrods exhibit significant bending under UV irradiation due to efficient lattice reconfiguration

These shape-dependent properties highlight the importance of crystal engineering in designing photoresponsive materials for specific applications. The photomechanical effects arise from the efficient lattice reconfiguration stemming from the [2+2] cycloaddition photochemical reaction within the crystals, which generates substantial molecular-level changes that translate to macroscopic motions [4]. Additionally, an intermediate fluorescence enhancement has been observed across all crystal types during light exposure, suggesting that changes in molecular configuration and crystal packing may facilitate radiation transition during the photochemical process [4].

Troubleshooting and Optimization Guidelines

Table 4: Common Experimental Issues and Resolution Strategies

Problem Potential Causes Solutions
Incomplete photodimerization Insufficient irradiation time, large crystal size, improper wavelength Increase irradiation time to 48+ hours, grind to smaller particle size, verify UV lamp output at 365 nm
Product decomposition Excessive UV energy, overheating during irradiation Use Pyrex filter, increase sample distance from source, implement cooling system
Mixed photoproducts Crystal defects, multiple molecular alignments Recrystallize starting material, optimize crystallization conditions
Poor crystal quality for coordination polymers Rapid precipitation, impurities Use solvothermal methods, implement slower cooling rates, purify starting materials
Weak luminescence in metal complexes Energy transfer inefficiencies, quenching processes Incorporate lanthanide ions (Eu³⁺, Tb³⁺), optimize metal-ligand ratios, exclude oxygen during measurement

Conclusion and Future Perspectives

The solid-state [2+2] photocycloaddition of this compound represents a versatile and valuable methodology for synthesizing complex molecular architectures with precise stereochemical control. The reaction proceeds efficiently in the solid state due to favorable crystal packing that aligns the olefinic bonds in proper orientation and proximity for cycloaddition. The photodimerization product serves as a valuable building block for constructing functional coordination polymers with interesting luminescence properties and potential applications in sensing, imaging, and materials science.

Future developments in this field are likely to focus on the integration of mechanochemical techniques to control and modify photoreactivity, the design of multi-functional coordination polymers with stimuli-responsive behavior, and the exploitation of photomechanical effects for the development of molecular actuators and mechanical devices. The ability to control molecular organization in the solid state through crystal engineering, combined with the precision of photochemical reactions, offers exciting opportunities for creating next-generation smart materials with tailored properties and functions.

References

trans-3-(3-Pyridyl)acrylic acid gelatinase B inhibitor synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Purchasing Information

Basic Chemical Identifiers

  • CAS Number: 19337-97-4 [1] [2] [3]
  • Molecular Formula: C₈H₇NO₂ [1] [3]
  • Molecular Weight: 149.15 g/mol [1] [3]
  • IUPAC Name: (E)-3-pyridin-3-ylprop-2-enoic acid [3] [4]

Physicochemical Properties

  • Appearance: White to off-white powder [1] [5]
  • Melting Point: 232-235 °C (decomposition) [1] [2]
  • Predicted Boiling Point: 307.6 ± 17.0 °C [1]
  • Predicted pKa: 3.13 ± 0.10 [1]

Commercial Availability The compound is available from various chemical suppliers for research purposes. The following table summarizes options and pricing (note: prices are subject to change).

Supplier Product Number Purity Quantity Price
Sigma-Aldrich [1] P66203 99% 5 g $47.88
Sigma-Aldrich [1] P66203 99% 25 g $239
Thermo Scientific [3] AAA1474706 99% 5 g $64.26 (CAD) [4]
MedChemExpress [5] HY-W017463 99.87% 5 g Inquire
TRC [1] P991835 - 25 g $195

Known Applications in Research

The search results confirm that trans-3-(3-Pyridyl)acrylic acid is a valuable building block in medicinal chemistry, particularly in the development of enzyme inhibitors.

  • Building Block for Gelatinase B Inhibitors: It is explicitly used as a synthetic intermediate to prepare aminomethyl benzimidazoles, which act as inhibitors of gelatinase B (MMP-9) [3] [4].
  • Other Inhibitor Synthesis: It is also employed in the preparation of aminopyridines that function as antibacterial enoyl acyl carrier protein reductase inhibitors [3] [4].
  • Antiviral Activity: The compound itself shows direct antiviral activity against the tobacco mosaic virus (TMV) [5].
  • Coordination Chemistry: Its structure, featuring both hard (carboxylic acid) and soft (pyridyl) coordination sites, makes it useful as an organic linker for constructing heterometallic coordination polymers, which can have luminescence properties [2].

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1] [3].
  • Precautionary Measures: The recommended Personal Protective Equipment (PPE) includes dust mask type N95 (US), eyeshields, and gloves [2].
  • Incompatibilities: It is incompatible with oxidizing agents, acids, and bases [3].
  • Storage: Store in an inert atmosphere at 2-8°C [1]. As a solid, it is stable for 2-3 years when stored at 4°C or -20°C [5].

Experimental Workflow for Inhibitor Development

While a detailed synthesis protocol for the final inhibitor molecule was not found, the general research and development workflow for a compound like this typically involves several stages, as visualized below.

CompoundSynthesis Compound Synthesis/Procurement Intermediate Key Intermediate CompoundSynthesis->Intermediate Chemical Characterization InhibitorSynthesis Inhibitor Synthesis Intermediate->InhibitorSynthesis Organic Synthesis BiologicalTesting Biological Evaluation InhibitorSynthesis->BiologicalTesting Compound Library DataAnalysis Data Analysis & Optimization BiologicalTesting->DataAnalysis IC50, Selectivity Data DataAnalysis->InhibitorSynthesis Structure-Activity Relationship (SAR)

How to Proceed with Protocol Development

Since the specific synthesis protocol for creating a gelatinase B inhibitor from this compound is not publicly detailed, you may need to take the following steps to acquire it:

  • Consult Specialized Literature: Conduct a deep search in patent databases (like USPTO, Espacenet) and scientific journals (via SciFinder, Reaxys) focused on "aminomethyl benzimidazoles" and "gelatinase B inhibitors."
  • Contact Suppliers Directly: Reach out to the technical support teams of suppliers like Sigma-Aldrich or MedChemExpress; they sometimes have access to more detailed application notes or can provide guidance.
  • Review Related Methodologies: The article from [6], while about different inhibitors, outlines methods like the use of rat liver microsomes for metabolic stability studies and fluorimetric assays for enzyme activity, which are highly relevant for characterizing any new inhibitor you develop.

References

trans-3-(3-Pyridyl)acrylic acid antibacterial enoyl ACP reductase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

ENR Inhibitors: Target and Therapeutic Significance

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) is a fundamental enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II). It catalyzes the last reductive step in each cycle of fatty acid chain elongation, which is essential for bacterial cell membrane formation [1] [2]. As this pathway is distinct from the mammalian system (FAS-I), it offers a valuable target for achieving selective antibacterial activity with minimal host toxicity [3] [2].

Several ENR isoforms exist (e.g., FabI, FabK, FabV, InhA), with FabI being the most prevalent in many pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mycobacterial ENR, InhA, is a well-validated target for front-line anti-tuberculosis drugs [1] [4]. The clinical relevance of this target is underscored by several inhibitor classes that have been identified or developed, including diazaborines, triclosan, isoniazid, and various compounds derived from high-throughput screening, such as 2-pyridones and 4-pyridones [3] [2].

The following diagram illustrates the position of ENR in the bacterial fatty acid synthesis pathway and its inhibition.

fas_pathway Acetyl_CoA Acetyl_CoA Elongation_Cycle Elongation Cycle (Condensation, Reduction, Dehydration) Acetyl_CoA->Elongation_Cycle Malonyl_CoA Malonyl_CoA Malonyl_CoA->Elongation_Cycle Trans_2_Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Trans_2_Enoyl_ACP ENR Enoyl-ACP Reductase (ENR) - FabI - InhA Trans_2_Enoyl_ACP->ENR NADH Acyl_ACP Acyl-ACP (Elongated Chain) Acyl_ACP->Elongation_Cycle Next Cycle ENR->Acyl_ACP NAD+ Inhibitor ENR Inhibitor e.g., Diazaborine, Triclosan, Pyridone Inhibitor->ENR

Key ENR Inhibitor Classes and Structural Insights

Recent research has expanded the chemical space of ENR inhibitors. Understanding these classes provides a context for the design and evaluation of new compounds.

  • Diazaborines: These are covalent inhibitors that uniquely form an adduct with the NAD(P)H cofactor, creating a bisubstrate inhibitor within the enzyme's active site [1] [3].
  • Diaryl Ethers (e.g., Triclosan derivatives): This class acts as reversible inhibitors. Structure-Activity Relationship (SAR) studies highlight that a six-carbon alkyl chain at the 3-position of the 'A'-ring is often critical for binding, while substitutions on the 'B'-ring significantly modulate inhibitory efficiency [3].
  • Pyridone-Based Inhibitors: Scaffolds like 4-hydroxy-2-pyridone (e.g., NITD-916) are direct-acting inhibitors that do not require prodrug activation, making them effective against pathogens like Mycobacterium abscessus that are resistant to prodrugs like isoniazid [4].
  • Repurposed Compounds: Recent studies have identified novel ENR inhibition activity in unexpected molecules. For example, AZD-5991, a selective Mcl-1 inhibitor developed for cancer, was found to also inhibit S. aureus FabI and disrupt cell membrane integrity [5].

A large-scale cheminformatic analysis of 1,412 known ENR inhibitors has helped map the essential physicochemical properties of active compounds. Key determinants include molecular weight, lipophilicity (SlogP), polar surface area, and the number of aromatic rings and stereocenters [2]. This analysis provides valuable guidelines for the rational design of new inhibitors.

Experimental Data from Representative Inhibitors

The quantitative data below for two recently studied inhibitors, NITD-916 and AZD-5991, provides a benchmark for expected activity levels.

Table 1: In Vitro Potency of Representative ENR Inhibitors

Compound Target Enzyme Organism Key In Vitro Activity (MIC50/MIC90 or IC50) Cellular/Vivo Efficacy

| NITD-916 [4] | InhA | M. abscessus (clinical isolates, n=194) | MIC~50~: 0.125 mg/L MIC~90~: 1 mg/L | 5.6 log~10~ CFU reduction in mouse lung tissue (100 mg/kg, 14 days). | | AZD-5991 [5] | FabI | S. aureus | MIC~50~: 12.5 µM | Bactericidal activity; inhibited biofilm formation at sub-MIC concentrations. | | Diaryl Ether 1a-x [3] | paFabV | P. aeruginosa FabV | IC~50~: 0.8 - >10 µM (for 8 active leads) | Data not available in results. |

Table 2: Key Protocols for Evaluating ENR Inhibitors

Assay Type Core Methodology Key Parameters & Measurements
Enzyme Inhibition Assay [3] Absorbance-based assay monitoring NADH consumption. IC~50~ determination; fixed concentration screening (e.g., 10 µM).
Whole-Cell Potency (MIC) [4] [5] Broth microdilution method per CLSI guidelines. Minimum Inhibitory Concentration (MIC~50~/MIC~90~).
Bactericidal Kinetics [5] Time-kill assay. Sampling at 0, 4, 8, and 24 hours to plot log~10~ CFU/mL vs. time.
Cytotoxicity Assessment [5] CCK-8 assay on mammalian cell lines (e.g., HepG2, 293T). IC~50~ values to determine selectivity index.
Target Engagement [5] Biolayer Interferometry (BLI). Direct measurement of compound binding to purified FabI protein.
Synergy Studies [4] Checkerboard assay. Fractional Inhibitory Concentration Index (FICI).

Detailed Experimental Protocol for Novel ENR Inhibitor Evaluation

This protocol integrates methodologies from the search results to provide a comprehensive workflow for characterizing new ENR inhibitors like trans-3-(3-Pyridyl)acrylic acid.

Initial Enzymatic Inhibition Screening
  • Objective: Determine the half-maximal inhibitory concentration (IC~50~) against the target ENR enzyme.
  • Procedure:
    • Reaction Setup: Purify the recombinant target ENR (e.g., FabI, InhA). In a 96-well plate, mix the enzyme with its cofactor (NADH) in a suitable buffer [3].
    • Inhibition: Add serially diluted compounds and pre-incubate. Initiate the reaction by adding the substrate (e.g., crotonoyl-CoA).
    • Detection: Monitor the decrease in absorbance at 340 nm over 5-10 minutes, which corresponds to the oxidation of NADH [3].
    • Analysis: Plot the reaction rate against the logarithm of inhibitor concentration and fit the data with a four-parameter logistic model to calculate the IC~50~ value.
Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: Evaluate the compound's ability to inhibit bacterial growth in vitro.
  • Procedure:
    • Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth for mycobacteria. Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate [4] [5].
    • Inoculation: Standardize a mid-log phase bacterial suspension and inoculate each well to a final density of ~5 × 10^5 CFU/mL.
    • Incubation & Reading: Incubate the plate at 37°C for 16-24 hours (or 3-5 days for slow-growing mycobacteria). The MIC is defined as the lowest concentration that completely prevents visible growth [4].
Cytotoxicity and Selectivity Assessment
  • Objective: Ensure antibacterial activity is not due to general cellular toxicity.
  • Procedure:
    • Cell Culture: Seed appropriate mammalian cell lines (e.g., HepG2, 293T) in a 96-well plate.
    • Treatment & Incubation: After cell attachment, treat with a range of compound concentrations for 24 hours.
    • Viability Measurement: Add CCK-8 reagent and measure the absorbance at 450 nm after 1-4 hours. Calculate the cell viability percentage and determine the IC~50~ for cytotoxicity [5].
    • Selectivity Index (SI) Calculation: SI = Mammalian Cell IC~50~ / Bacterial MIC. A high SI value indicates a favorable safety window.

Discussion and Future Perspectives

The experimental framework above, grounded in recent literature, provides a robust pathway to characterize this compound. Given the lack of prior data, your initial studies should focus on the core protocols of enzymatic inhibition (Protocol 1) and MIC determination (Protocol 2) to establish proof-of-concept.

  • SAR Exploration: If initial activity is confirmed, a Structure-Activity Relationship (SAR) study should be initiated. As demonstrated with diaryl ethers, even small modifications to the core structure can dramatically impact potency and spectrum [3]. The cheminformatic insights from the large-scale ENR inhibitor analysis can guide this optimization [2].
  • Overcoming Resistance: The discovery of inhibitors targeting alternative ENR isoforms like FabV in P. aeruginosa is a promising strategy to overcome intrinsic resistance to FabI inhibitors [3]. Profiling your compound against a panel of ENR isoforms will be highly informative.
  • Combination Therapy: Given the synergy observed between NITD-916 and clarithromycin [4], investigating your compound in combination with established antibiotics could reveal opportunities for enhanced efficacy and resistance management.

I hope these detailed application notes provide a solid foundation for your research. Should you obtain preliminary data on this compound, this protocol can be iteratively refined to further explore its mechanism and therapeutic potential.

References

trans-3-(3-Pyridyl)acrylic acid antiviral activity tobacco mosaic virus

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Antiviral Activity

trans-3-(3-Pyridyl)acrylic acid (CAS 19337-97-4) is a trans-3-aryl acrylic acid derivative. It has been reported to exhibit antiviral activity against the Tobacco Mosaic Virus (TMV) [1] [2]. The table below summarizes its key chemical characteristics:

Property Description
CAS Number 19337-97-4 [1] [3] [4]
Molecular Formula C₈H₇NO₂ [1] [4]
Molecular Weight 149.15 g/mol [1]
Purity > 99% [1] [4]
Appearance White to off-white solid [1]
Melting Point 232-235 °C (decomposition) [4]

General Protocols for Anti-TMV Activity Evaluation

While a specific protocol for this compound was not found, researchers typically evaluate anti-TMV activity using a combination of in vitro and in vivo assays. The following workflows are standard in the field.

In Vitro Assays: Targeting Viral Replication Proteins

A common approach is to screen compounds for their ability to inhibit key viral proteins, such as the Tobacco Mosaic Virus helicase (TMV-Hel), which is essential for viral replication [5].

Protocol: Screening for TMV-Hel Inhibition

  • Protein Expression and Purification: Express and purify the recombinant TMV-Hel protein in a system like E. coli [5].
  • Molecular Docking: Perform computational docking studies to predict the binding affinity and interaction between this compound and the active site of TMV-Hel. This helps identify potential key residues for binding [5].
  • Binding Affinity Measurement: Use techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to experimentally determine the binding constant (Kd) between the compound and the TMV-Hel protein [5].
  • ATPase Activity Assay: Measure the compound's effect on the ATP hydrolysis activity of TMV-Hel, as this activity is crucial for its function in viral replication [5].

The following diagram illustrates the logical workflow for this target-based screening approach:

G Start Start: Target-Based Screening A In Silico Docking Analysis Start->A B Express & Purify TMV Helicase Protein A->B C Measure Binding Affinity (e.g., SPR, ITC) B->C D Perform Functional Assay (ATPase Activity) C->D E Data Analysis & Hit Identification D->E

In Vivo Assays: Whole-Plant Efficacy Models

To confirm activity in a biological system, whole-plant models are used. A modern, high-throughput method is the TMV-GFP vector system in Nicotiana benthamiana [6].

Protocol: TMV-GFP-Based Screening in N. benthamiana

  • Plant Growth: Grow N. benthamiana plants under controlled conditions for 4-5 weeks [6].
  • Compound Application: Pre-treat plants with the candidate compound, this compound, which can be delivered via leaf infiltration or spraying.
  • Virus Inoculation: Inoculate the treated plants with a modified TMV that carries the Green Fluorescent Protein (GFP) gene. This is often done using Agrobacterium-mediated transient expression [6].
  • Incubation and Detection: Allow the virus to replicate for several days. The antiviral effect is easily evaluated by visualizing GFP fluorescence with a UV lamp. A reduction in fluorescence intensity in treated plants compared to controls indicates successful inhibition of viral replication [6].
  • Validation: Further validate positive hits by quantifying viral RNA levels through RT-qPCR or by performing a western blot to detect viral coat protein levels.

The workflow for this plant-based assay is outlined below:

G Start Start: In Vivo Screening P1 Grow N. benthamiana (4-5 weeks) Start->P1 P2 Apply Compound (Infiltration/Spray) P1->P2 P3 Inoculate with TMV-GFP Vector P2->P3 P4 Incubate (Several Days) P3->P4 P5 Visualize GFP Fluorescence under UV P4->P5 P6 Quantify Viral Load (RT-qPCR, Western Blot) P5->P6

Comparative Anti-TMV Agents

For context, the table below lists other compounds with reported anti-TMV activity, which are often used as positive controls or benchmarks in research. The activity of this compound can be compared against these agents.

Compound Name Reported Activity / Mechanism Reference
This compound Shows antiviral activity against TMV (specific mechanism not detailed) [1]. [1]
Ribavirin Binds directly to TMV helicase (TMV-Hel) and inhibits its expression. Exhibited the highest binding affinity in one study [5]. [5]
Ningnanmycin (NNM) Common commercial antimicrobial; inhibits TMV coat protein polymerization and assembly [5]. [5]
7-Deoxy-trans-dihydronarciclasine Significant inhibition of TMV (IC₅₀ value of 1.80 μM) [7]. [7]
Luotonin A Shows good antiviral activity against TMV; also inhibits topoisomerase [7]. [7]

Handling and Safety Information

For laboratory personnel:

Aspect Guideline
Storage Store as a solid at -20°C for long-term stability (3 years) or at 4°C for 2 years [1].
Solubility Soluble in DMSO (20 mg/mL, ~134 mM) [1].
Hazard Classification Classified as causing Eye Irritation (Cat. 2) and Skin Irritation (Cat. 2). May cause respiratory organ toxicity as a target organ [4].
Personal Protective Equipment (PPE) Wear gloves, eyeshields, and an N95-type dust mask [4].

Conclusion and Research Outlook

This compound is a promising compound with documented anti-TMV activity [1]. To advance its development as an antiviral agent, future research should focus on:

  • Mechanism of Action Studies: Elucidate its specific molecular target within the TMV replication cycle (e.g., helicase, coat protein, or movement protein).
  • Dose-Response Characterization: Determine the half-maximal inhibitory concentration (IC₅₀) and effective concentration in planta.
  • Field Efficacy Trials: Evaluate its performance and potential phytotoxicity under real-world agricultural conditions.

The established protocols for TMV-Hel screening and the TMV-GFP system provide robust and ready-to-adapt methodologies for these further investigations.

References

trans-3-(3-Pyridyl)acrylic acid purification recrystallization methods

Author: Smolecule Technical Support Team. Date: February 2026

Standard Recrystallization Protocol

This is a general step-by-step guide for purifying solids via recrystallization. You will need to determine the optimal solvent(s) for your specific compound through preliminary tests [1].

G Start Impure Solid Step1 1. Dissolution Start->Step1 Step2 2. Hot Filtration Step1->Step2 Step3 3. Crystallization Step2->Step3 Step4 4. Isolation Step3->Step4 Step5 5. Drying Step4->Step5 End Purified Crystals Step5->End

Detailed Methodology
  • Dissolution

    • Place the impure solid in a flask (e.g., a round-bottom flask).
    • Add a small amount of the chosen solvent and heat to reflux (usually with a condenser attached) while stirring. The solvent should be at or near its boiling point.
    • Continue adding the hot solvent in small increments until the solid just dissolves. Avoid adding excess solvent [1].
    • If colored impurities are present, add a small amount of activated carbon to the hot solution (do not add it to a boiling solution, as it may cause bumping). Stir for a few minutes [1].
  • Hot Filtration

    • Quickly filter the hot solution through a fluted filter paper into a clean flask to remove any undissolved impurities or activated carbon. Use a stemless funnel to prevent premature crystallization. The receiving flask should be kept hot to prevent crystals from forming in the funnel [1].
  • Crystallization

    • Allow the filtered hot solution to cool slowly to room temperature. This can be done in an undisturbed location on the bench.
    • Once at room temperature, further cool the flask in an ice-water bath to maximize crystal yield.
    • Slow cooling is critical for obtaining pure, well-formed crystals. Rapid cooling can lead to impure, small crystals as impurities become trapped in the rapidly forming crystal lattice [2] [1].
  • Isolation

    • Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.
    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains dissolved impurities [1].
  • Drying

    • Leave the crystals in the aspirator for a short period to draw air through them.
    • Transfer the crystals to a watch glass or dish and allow them to dry completely in air or in a vacuum desiccator [1].

Troubleshooting Common Recrystallization Issues

The following table addresses common problems encountered during recrystallization.

Problem Possible Causes Solutions
No crystals form Solution is not supersaturated; cooling too fast; poor solvent choice. Scratch the flask with a glass rod; add a "seed" crystal; use a mixed solvent system.
Oily product Compound has a low melting point; cooling too rapidly. Re-dissolve and use a different solvent or solvent pair; ensure very slow cooling.
Low recovery Too much solvent used during dissolution; crystals are too soluble in the chosen solvent. Concentrate the solution by evaporation; use a solvent in which the compound is less soluble.
Poor purity / Small crystals Rapid cooling; insufficient washing; presence of colored impurities. Ensure slow cooling from hot to room temperature; wash with cold solvent; use activated carbon.
Colored impurities Incomplete removal of colored by-products. Re-dissolve and perform a hot filtration with activated carbon.

Key Principles for Effective Recrystallization

  • Why Recrystallization Purifies: This technique relies on the differential solubility between the desired compound and its impurities in a solvent at different temperatures. As the pure compound crystallizes slowly from a supersaturated solution, its molecules selectively arrange into a regular lattice structure, excluding impurity molecules which remain in the solvent (mother liquor) [2] [1].
  • The Importance of Slow Cooling: Slow cooling creates a supersaturated environment gradually, allowing molecules of the desired compound enough time to align correctly into a pure crystal lattice. Fast cooling forces rapid precipitation, which can trap impurity molecules within the crystals or form an amorphous solid [2].
  • Assessing Purity: The melting point is a key indicator of purity. A pure compound typically has a sharp melting point, and a purified sample should have a melting point consistent with literature values and a narrow range (e.g., 1-2 °C). For trans-3-(3-Pyridyl)acrylic acid, the literature melting point is 232–235 °C (dec.) [3].

Guidance for Solvent Selection

Since a specific solvent for This compound is not listed, you will need to perform a solvent screening. A common strategy involves testing single solvents and binary mixtures [4].

  • Common Single Solvents to Test: Water, ethanol, methanol, ethyl acetate, acetone, toluene, hexanes, acetic acid, formic acid.
  • Binary Solvent Systems: If the compound is too soluble in one solvent and not soluble enough in another, a mixed system can be ideal. A typical method is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (indicating the onset of crystallization), then re-dissolve by adding a tiny amount of the good solvent before cooling.

References

trans-3-(3-Pyridyl)acrylic acid storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications and Storage Conditions

The following table summarizes the key physical properties and storage guidelines for trans-3-(3-Pyridyl)acrylic acid (CAS 19337-97-4 or 1126-74-5) from supplier data sheets and scientific literature.

Property / Guideline Specification / Recommendation Source (CAS)
Molecular Formula C₈H₇NO₂ 19337-97-4 [1], 1126-74-5 [2]
Molecular Weight 149.15 g/mol 19337-97-4 [1], 1126-74-5 [2]
Melting Point 232-235 °C (decomposes) 19337-97-4 [3], 1126-74-5 [2]
Form White to light yellow crystal powder 1126-74-5 [2]
Recommended Storage Temperature 2-8 °C 19337-97-4 [3], 1126-74-5 [2]
Storage Classification Combustible Solid 19337-97-4 [3]
Water Hazard Class (WGK) WGK 3 (Highly water hazardous) 19337-97-4 [3], 1126-74-5 [2]

Stability, Handling, and Safety FAQ

Q1: What are the specific storage conditions to ensure the compound's stability? The primary recommendation for long-term storage of This compound is in a cool, refrigerated environment between 2-8°C [3] [2]. The compound is classified as a combustible solid, so it should be stored away from heat and ignition sources [3].

Q2: What is the compound's solubility for preparing stock solutions? It has slight solubility in DMSO and dissolves in methanol upon heating [2]. This information is crucial for preparing stock solutions for experimental use.

Q3: What personal protective equipment (PPE) should be used when handling this compound? Safety data sheets recommend the following PPE:

  • Eye Protection: Safety glasses or eyeshields.
  • Hand Protection: Suitable gloves.
  • Respiratory Protection: Dust mask type N95 (US) [3] [4].

Q4: What are the known hazards associated with this compound? The compound is classified as an irritant. Hazard statements include:

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation [4].

Experimental Protocol: Sensor Modification

This compound is noted for its application as a ligand in constructing electrochemical sensors. The following workflow details its use in modifying a glassy carbon electrode (GCE) for uranium detection, based on a published study [5].

G start Start Synthesis step1 Form Uranyl-Ligand Complex (React this compound with Uranyl Acetate) start->step1 step2 Prepare Polymer Mixture (Add TMPTA crosslinker and BPO initiator) step1->step2 step3 Polymerization (Heat to 70°C for 12h) step2->step3 step4 Leaching Process (Wash with HCl to remove Uranyl ions, creating cavities) step3->step4 step5 Modify Electrode (Mix leached IIP powder with binder on GCE) step4->step5 end Finished UO₂²⁺ Sensor step5->end

Title: IIP-Modified Electrode Fabrication Workflow

Procedure Details:

  • Complex Formation: A novel uranyl-trans-3-(3-Pyridyl) acrylic acid complex is first formed to create the specific binding template [5].
  • Polymer Mixture: The complex is mixed with the crosslinker Trimethylolpropane triacrylate (TMPTA) and the initiator benzoyl peroxide (BPO) [5].
  • Polymerization: The mixture is heated to 70°C for 12 hours to complete the polymerization reaction [5].
  • Leaching: The uranyl ion template is removed from the polymer matrix by washing with HCl, leaving behind specific complementary cavities. This step is critical for sensor selectivity [5].
  • Electrode Modification: The final leached Ion-Imprinted Polymer (IIP) powder is mixed with a suitable binder and used to modify the surface of a Glassy Carbon Electrode (GCE) [5].

Key Experimental Takeaway: In this context, This compound acts as a complexing ligand with high affinity for the target ion (UO₂²⁺). The resulting polymer demonstrates high selectivity, excellent repeatability, and a low detection limit, which are attributable to the well-defined binding sites created during this process [5].

Troubleshooting Guide

Observation Possible Cause Suggested Action
Poor sensor selectivity or sensitivity after synthesis Incomplete leaching of the uranyl ion template from the IIP. Optimize the leaching protocol; ensure thorough washing with HCl and verify the completeness of template removal [5].
Low binding capacity of the synthesized polymer Degradation of the raw material or improper polymer synthesis conditions. Verify the integrity of the stored This compound and strictly adhere to the documented polymerization temperature and time (70°C for 12h) [5].
Discoloration of the powder or unusual results Exposure to unfavorable conditions, potentially leading to decomposition. Check that the chemical has been stored continuously at 2-8°C. Obtain a new batch if stability is in doubt.

References

trans-3-(3-Pyridyl)acrylic acid incompatible oxidizing agents acids bases

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview

The table below summarizes the key identifying information and properties of trans-3-(3-Pyridyl)acrylic acid.

Property Description
CAS Number 19337-97-4 [1] [2]
Molecular Formula C₈H₇NO₂ [1] [2]
Molecular Weight 149.15 g/mol [2]
IUPAC Name (E)-3-pyridin-3-ylprop-2-enoic acid [2]
Appearance Solid [1]
Melting Point 232-235 °C (decomposes) [1]
Quality ≥99% [1] [2]

Frequently Asked Questions

Q1: What substances is this compound incompatible with?

This compound is incompatible with oxidizing agents, acids, and bases [2]. These classes of chemicals can participate in undesirable reactions, potentially leading to decomposition, the generation of heat or hazardous gases, or the formation of new, unpredictable compounds.

Q2: What are the specific hazards associated with this compound?

The safety hazards are categorized under the Globally Harmonized System (GHS). The key hazard statements are [2]:

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.
Q3: What personal protective equipment (PPE) should I use?

When handling this solid material, it is recommended to use the following PPE [1]:

  • Eye protection: Eyeshields.
  • Hand protection: Gloves.
  • Respiratory protection: A dust mask type N95 (US).
Q4: What are the correct storage conditions?

The compound is classified as a Combustible Solid [1]. It should be stored at ambient temperatures [2] in a cool, dry, and well-ventilated place, away from the incompatible materials mentioned above.

Experimental Handling & Safety Workflow

The following diagram outlines the logical decision process for safely handling this compound in the lab, based on the documented hazards and incompatibilities.

Start Start: Prepare to Handle This compound PPE Don Appropriate PPE: - Eyeshields - Gloves - N95 Dust Mask Start->PPE CheckEnv Check Working Environment PPE->CheckEnv Incompat Ensure workspace is free from: - Oxidizing Agents - Strong Acids - Strong Bases CheckEnv->Incompat Storage Storage & Disposal Store Store at ambient temperatures in a sealed container. Storage->Store Dispose Dispose as Combustible Solid Storage->Dispose HazardCheck Hazard Assessment HazardCheck->Storage If contacting material End End: Safe Experiment or Storage HazardCheck->End If no contact Incompat->HazardCheck Store->End Dispose->End

Experimental Protocols and Troubleshooting

Suggested Experimental Procedure for Safe Weighing and Transfer

This protocol is designed to minimize risks when handling the solid compound.

  • Preparation: Clear the workspace and ensure no containers of oxidizing agents, acids, or bases are open nearby [2].
  • Personal Protection: Don an N95 dust mask, safety glasses or eyeshields, and appropriate chemical-resistant gloves [1].
  • Containment: Perform the weighing operation in a certified fume hood or at a minimum, on a clean, disposable weighing boat to contain any spills.
  • Transfer: Gently transfer the required mass of solid to your reaction vessel. Avoid generating dust.
  • Clean-up: Carefully clean the weighing area and equipment after use.
Troubleshooting Common Scenarios
  • Unexpected Color Change or Gas Release: If you observe fuming, a color change, or heating upon adding the compound to your reaction mixture, stop immediately. This is a strong indicator of an incompatibility issue, likely with an acid, base, or oxidizer in the solution. Quench the reaction as safely as possible and reassess your reaction conditions.
  • Skin or Eye Contact: If the solid comes into contact with skin or eyes, immediately flush with plenty of water for several minutes. Remove any contaminated clothing. Seek medical attention if irritation persists [2].
  • Respiratory Irritation: If dust is inhaled and causes irritation, move to an area with fresh air. If symptoms continue, seek medical advice [2].

References

trans-3-(3-Pyridyl)acrylic acid photodegradation decarboxylation prevention

Author: Smolecule Technical Support Team. Date: February 2026

General Strategies for Photodegradation Prevention

While direct protocols are unavailable, the following strategies are commonly employed in organic chemistry to stabilize light-sensitive compounds. You may need to adapt these general principles for your specific experimental setup.

Strategy Implementation Example Rationale
Light Control [1] Use amber glassware or aluminum foil to wrap vessels; employ UV-filtering materials. Prevents initial absorption of photonic energy that drives degradation.
Oxygen Exclusion Purge reaction mixtures or storage solutions with inert gas (e.g., N₂, Ar); use Schlenk line techniques. Prevents oxidative degradation pathways that often accompany photochemical processes.
Temperature Control Conduct reactions and store compounds at lower temperatures (e.g., 0-4°C). Slows down reaction kinetics, including degradation pathways.
Solvent Selection Choose solvents without photosensitizing properties (e.g., avoid acetone). Prevents indirect degradation where the solvent absorbs light and transfers energy to the compound.

Suggested Experimental Workflow for Stabilization

The diagram below outlines a logical workflow for developing a stabilization method for trans-3-(3-Pyridyl)acrylic acid, based on the general strategies above.

workflow Start Start: Compound is Photosensitive S1 Implement Basic Light Protection (e.g., foil) Start->S1 S2 Test Stability (HPLC / TLC) S1->S2 S3 Stability Improved? S2->S3 S4 Exclude Oxygen (Inert Atmosphere) S3->S4 No S9 Establish Stable Protocol S3->S9 Yes S5 Test Stability (HPLC / TLC) S4->S5 S6 Stability Improved? S5->S6 S7 Optimize Solvent & Temperature S6->S7 No S6->S9 Yes S8 Test Stability (HPLC / TLC) S7->S8 S8->S9 F1 Troubleshoot & Explore Other Factors

Experimental Stabilization Workflow

References

trans-3-(3-Pyridyl)acrylic acid photoreaction yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Overview and Mechanism

The primary photoreaction for this compound in the solid state is a [2+2] photocycloaddition [1]. This is a topochemical reaction, meaning its success is governed by the geometric arrangement of molecules within the crystal lattice.

Upon UV irradiation, two molecules of trans-3-(3-Pyridyl)acrylic acid react to form a cyclobutane ring derivative, identified as rctt-3,3'-(3,4-dicarboxycyclobutane-1,2-diyl)dipyridinium dichloride [1]. The reaction proceeds under topochemical control, and the head-to-head orientation of the dimer has been confirmed via ( ^1H ) NMR spectroscopy [1].

The diagram below illustrates the transformation from the monomer to the cyclobutane-linked dimer.

Monomer This compound Monomer Dimer rctt-Cyclobutane Dimer Monomer->Dimer [2+2] Cycloaddition UV UV Light Stimulus UV->Monomer Solid State Crystal Lattice

Troubleshooting Guide for Yield Optimization

The tables below summarize the key factors, common problems, and solutions for optimizing your photoreaction yield.

Table 1: Critical Factors for Reaction Success

Factor Description & Optimization Target Rationale & Citation
Molecular Arrangement Ensure parallel alignment of olefin bonds < 4.2 Å in crystal [2]. Schmidt's topochemical postulate; prerequisite for [2+2] cycloaddition [2] [1].
Crystal Quality Use a single crystal or finely ground microcrystalline powder. High crystal quality ensures proper molecular alignment; grinding creates more reaction sites [2].
Reaction State Reaction must be conducted in the solid state (neat). The pre-organized crystal lattice directs the regio- and stereospecificity of the reaction [2] [1].
Light Source Use a UV light source of appropriate wavelength. Provides necessary energy to excite the π-electrons in the C=C bonds to initiate the reaction.

Table 2: Common Problems and Solutions

Problem Possible Cause Suggested Solution
Low or No Conversion Crystal packing does not meet topochemical criteria. Recrystallize the compound to obtain a different polymorph with suitable packing [2].
Inadequate UV light intensity or wrong wavelength. Verify light source output and ensure sample is evenly irradiated.
Reaction not proceeding in solution Lack of molecular pre-organization. The reaction is solid-state specific. Concentrate to a solid film or recrystallize for reaction.
Formation of side products Crystal fragmentation or reaction in amorphous regions. Use a single crystal for SCSC transformation or ensure gentle mixing if powdered [2].

Standard Experimental Protocol

Based on the available information, here is a generalized protocol for performing the solid-state photoreaction.

  • Crystallization: Obtain high-quality single crystals or a microcrystalline powder of this compound. The crystal form is critical, so you may need to screen different solvents for recrystallization to achieve a polymorph that favors the reaction [2].
  • Irradiation:
    • Place the solid sample in a suitable reactor (e.g., quartz vial for UV transparency).
    • Irradiate the sample with a UV light source. While the exact wavelength isn't specified, standard photochemical reactors for [2+2] cycloadditions often use lamps around 300 nm or 365 nm.
    • Note that the melting point of the monomer is 232-235 °C, indicating stability at room temperature during irradiation [3].
  • Monitoring Reaction Progress:
    • The reaction can be monitored by ( ^1H ) NMR spectroscopy [1]. Track the disappearance of the vinyl proton signals from the monomer and the appearance of new cyclobutane proton signals.
    • Alternatively, techniques like FT-IR or HPLC can be used to monitor conversion.
  • Work-up: Once the reaction is complete, the dimer product can be isolated by washing the reaction solid to remove any unreacted monomer, if necessary.

Advanced Optimization Strategies

If basic troubleshooting does not yield satisfactory results, consider these advanced strategies:

  • Crystal Engineering: Co-crystallize this compound with complementary molecules (e.g., via salt formation) to influence the packing and achieve the required olefin alignment [2].
  • Polymorph Screening: Systematically explore different solvents and crystallization conditions to discover new polymorphs with more reactive molecular arrangements.

References

trans-3-(3-Pyridyl)acrylic acid WGK 3 water hazard classification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

The table below summarizes the core identifiers and physical properties of trans-3-(3-Pyridyl)acrylic acid.

Property Details
CAS Number 19337-97-4 [1] [2] [3] (Another CAS, 1126-74-5, is also used for what appears to be the same compound [4])
Molecular Formula C₈H₇NO₂ [4] [2] [5]
Molar Mass 149.15 g/mol [4] [2] [5]
Appearance White to almost white powder or crystal [4] [2] [5]
Melting Point 232-235 °C (with decomposition) [1] [2] [5] or 234-238 °C [4]
Boiling Point 307.6 ± 17.0 °C (Predicted) [2] [5]
pKa 3.13 ± 0.10 (Predicted) [2] [5]
WGK (Water Hazard) 3 [1] [2] [5]

Safety Overview and Handling

The following table details the classified hazards and recommended safety measures for handling this substance.

Aspect Details

| GHS Hazard Statements | H315: Causes skin irritation [4] [5]. H319: Causes serious eye irritation [4] [5]. H335: May cause respiratory irritation (cited as a target organ effect) [1] [5]. | | Storage | Store in a cool, dark place at room temperature or below 15°C [4]. Some sources recommend storage under an inert atmosphere at 2-8°C [2] [5]. | | Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and a dust mask type N95 (US) [1]. |

FAQ & Troubleshooting Guide

Here are answers to common questions and issues you might encounter during experiments.

  • Q: What does the WGK 3 classification mean for my lab work?

    • A: A WGK 3 rating signifies that the substance is highly hazardous to aquatic environments. You must take extreme care to prevent any release into drains or the environment. All waste containing this material should be collected and disposed of as hazardous waste according to your institution's regulations and local laws.
  • Q: The compound appears to decompose upon melting. How should I handle this?

    • A: The documented melting point is accompanied by decomposition [1] [2]. This is a characteristic of the substance, not an impurity issue. Avoid heating to this temperature range unless for specific characterization. For standard use and storage, the compound is stable at recommended temperatures.
  • Q: What safety precautions are most critical when handling this powder?

    • A: The primary risks are irritation to the skin, eyes, and respiratory system [1] [4] [5]. Always use the compound in a well-ventilated area, such as a fume hood. The recommended N95 dust mask is essential to prevent inhalation of powder during weighing and handling [1].
  • Q: Can this compound be used in polymer synthesis?

    • A: Yes. The search results indicate its primary application is as an organic linker for constructing heterometallic coordination polymers. It functions as a bifunctional ligand connecting different metal centers, which can result in materials with properties like luminescence [1].

Experimental Workflow for Safe Handling

The diagram below outlines a logical workflow for the safe handling and use of this compound in a laboratory setting, incorporating the safety and property information detailed above.

cluster_reminder Critical Reminder: WGK 3 Start Start: Plan Experiment PPE Don Appropriate PPE: N95 Mask, Gloves, Eye Protection Start->PPE Environment Work in Fume Hood / Well-Ventilated Area PPE->Environment Weigh Weigh Material Environment->Weigh Synthesis Proceed with Synthesis (e.g., Polymer Formation) Weigh->Synthesis Waste Collect ALL Waste for Hazardous Disposal Synthesis->Waste Clean Clean Work Area Waste->Clean End End of Procedure Clean->End

References

trans-3-(3-Pyridyl)acrylic acid solid state reaction monitoring FT-IR

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Reaction Basics

  • Chemical Profile: trans-3-(3-Pyridyl)acrylic acid (CAS 19337-97-4) is a solid with a melting point between 232-235°C [1]. Its molecular structure facilitates a two-dimensional hydrogen-bonded network in the solid state, which is crucial for its reactivity [2].

  • Solid-State Reaction: This compound undergoes a [2+2] photocycloaddition reaction when exposed to UV light in the solid state, forming a cyclobutane derivative [2]. FT-IR spectroscopy is an ideal technique for monitoring this reaction, as it can track the consumption of the C=C double bond in the acrylic acid moiety.

Experimental Workflow for Reaction Monitoring

The following diagram outlines the key steps for preparing samples and acquiring FT-IR data to monitor the solid-state reaction:

workflow cluster_sample_prep KBr Pellet Details cluster_data_analysis Key Analysis Steps Start Start Experiment SamplePrep Sample Preparation (KBr Pellet Method) Start->SamplePrep InitialScan Collect Initial FT-IR Spectrum (Unreacted Sample) SamplePrep->InitialScan UVExposure UV Irradiation (Solid-State Reaction) InitialScan->UVExposure PostScan Collect FT-IR Spectrum After UV Exposure UVExposure->PostScan DataAnalysis Spectral Data Analysis PostScan->DataAnalysis End Reaction Complete DataAnalysis->End Grind 1. Grind 1-2 mg sample with 100-200 mg KBr Press 2. Press mixture under high pressure Grind->Press Dry 3. Ensure dry environment to prevent moisture peaks Press->Dry CdoubleC Monitor C=C bond ~1637 cm⁻¹ decrease Ester Monitor ester bond ~1241 cm⁻¹ formation CdoubleC->Ester Baseline Apply baseline correction if needed Ester->Baseline

Detailed Methodologies
  • KBr Pellet Method [3]:

    • Grinding: Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry KBr (a 1:100 ratio is typical) to create a fine, homogeneous powder.
    • Pressing: Use a hydraulic press to form the powder mixture into a transparent pellet.
    • Drying: Perform all steps in a low-humidity environment and store KBr in a desiccator to avoid moisture absorption, which causes spectral interference near 3400 cm⁻¹ and 1650 cm⁻¹ [3].
  • FT-IR Data Collection and Analysis [4] [5]:

    • Initial Spectrum: Always collect a background spectrum of the pure KBr pellet or the environment before analyzing the sample pellet.
    • Characteristic Peaks:
      • C=C Bond: The acrylic group's double bond has a distinct peak around 1637 cm⁻¹. A decrease in this peak's intensity indicates the progress of the cycloaddition reaction [5].
      • Carboxyl Group: The starting material's carbonyl (C=O) stretch appears around 1739 cm⁻¹ [4].
    • Spectral Interpretation: Use software to overlay spectra collected before and after UV exposure. The simultaneous decrease of the C=C peak and the appearance or shift of other peaks confirm the reaction.

FT-IR Troubleshooting Guide

Here are common FT-IR issues and solutions relevant to this experiment:

Problem Possible Cause Solution
Noisy Spectra [3] Instrument vibration; insufficient scans. Place spectrometer on stable bench; increase number of scans.
Negative/Strange Peaks [6] Dirty ATR crystal; old background scan. Clean crystal with solvent; collect fresh background scan.
Broad Water Peak ~3400 cm⁻¹ [3] KBr or sample absorbed moisture. Prepare samples in dry environment; store KBr in desiccator.
Weak or No Signal [3] Sample amount too low in pellet. Increase sample concentration in KBr mixture.
Peak Shifts or Distortions [3] Poor pellet quality (cloudy/window). Re-grind and re-press pellet for better homogeneity.
Unusual Baseline Drift [6] [3] Changes in lab temperature/humidity. Purge instrument with dry air; run frequent background scans.

Frequently Asked Questions

  • What does the decrease in the 1637 cm⁻¹ peak signify? This peak corresponds to the C=C double bond in the acrylic acid part of the molecule. Its decrease in intensity directly indicates the consumption of the starting material as it undergoes the [2+2] photocycloaddition reaction [5] [2].

  • Why is it crucial to work in a dry environment when preparing KBr pellets? KBr is hygroscopic (absorbs moisture from the air). Water vapor has strong, broad IR absorption bands around 3400 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (H-O-H bend), which can overlap with and obscure the key analytical peaks of your sample, such as the C=C bond at 1637 cm⁻¹ [3].

  • My sample pellet looks cloudy. Will this affect my results? Yes. A cloudy or non-transparent pellet causes excessive light scattering, leading to baseline distortion and skewed peak intensities. For accurate results, the pellet should be as clear as possible. Re-grinding the sample-KBr mixture to a finer powder and re-pressing the pellet can resolve this [3].

  • Can I use other sampling techniques besides KBr pellets? While KBr pellets are standard for solid powders, Attenuated Total Reflection (ATR) is a popular alternative. However, ensure the crystal is clean and the sample makes good contact with it. A dirty ATR crystal is a common cause of negative peaks in the spectrum [6].

References

trans-3-(3-Pyridyl)acrylic acid pH adjustment crystal formation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Key Properties

The table below summarizes the core identifiers and physical characteristics of trans-3-(3-Pyridyl)acrylic acid [1] [2] [3].

Property Value / Description
IUPAC Name (E)-3-pyridin-3-ylprop-2-enoic acid [2]
CAS Number 19337-97-4 [1] [2] [3]
Molecular Formula C₈H₇NO₂ [1] [2]
Molar Mass 149.15 g/mol [2] [3]
Appearance Solid [1] [3]
Melting Point 232 - 235 °C (decomposes) [1] [3]
Quality ≥99% [1] [2] [3]
Safety (GHS) Causes skin irritation and serious eye irritation. May cause respiratory irritation [2].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

Issue Possible Cause Solution
Poor Solubility The carboxylic acid group may be protonated in acidic conditions, reducing water solubility. Adjust the pH of the solution towards basic conditions (e.g., using NaOH) to deprotonate the acid and form a water-soluble carboxylate salt [4].
Difficulty Forming Crystals Rapid precipitation from a supersaturated solution leads to amorphous solids. Slow Evaporation: Recrystallize by slowly evaporating the solvent, such as water, to allow for an ordered crystal lattice to form [5].
Low Adhesion/Stability of Electrode Films Unfunctionalized carbon nanotubes (MWCNTs) in composite films can aggregate and detach easily [4]. Use Functionalized MWCNTs: Employ carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) for better dispersion and integration. Electropolymerization: Form a stable, conductive polymer composite (PPAA-MWCNTs) on the electrode surface via electropolymerization [4].

Detailed Experimental Protocol

This section provides a detailed methodology for creating a Poly(this compound)/Multi-Walled Carbon Nanotubes (PPAA-MWCNTs) membrane on a glassy carbon electrode (GCE), based on a published application [4].

Workflow Overview

The diagram below outlines the key steps for fabricating the PPAA-MWCNTs modified electrode.

Start Start: Prepare Materials A Drop-cast MWCNTs on GCE surface Start->A B Dry and condition MWCNTs/GCE A->B C Electropolymerize PAA onto MWCNTs/GCE B->C D Form PPAA-MWCNTs composite membrane C->D End Use for Detection (e.g., CC and HQ) D->End

Materials and Steps

  • Modify Electrode with MWCNTs: Prepare a homogeneous dispersion of carboxylated multi-walled carbon nanotubes (MWCNTs-COOH). Using the drop-casting method, coat this dispersion onto the surface of a clean, polished glassy carbon electrode (GCE). Allow the solvent to evaporate to form a stable MWCNTs/GCE [4].
  • Electropolymerization: Immerse the MWCNTs/GCE in an aqueous solution containing the monomer This compound (PAA). Use cyclic voltammetry to electropolymerize the PAA onto the MWCNTs/GCE surface. This process forms a robust, conductive polymer composite membrane, designated as PPAA-MWCNTs/GCE [4].
  • Application in Detection: The fabricated PPAA-MWCNTs/GCE can be used for the simultaneous electrochemical detection of isomers like catechol (CC) and hydroquinone (HQ) using techniques such as differential pulse voltammetry [4].

Frequently Asked Questions

What makes This compound a useful ligand in coordination chemistry? It is a bifunctional ligand featuring both "hard" (carboxylate oxygen) and "soft" (pyridyl nitrogen) coordination sites. This versatility allows it to connect with a wide range of metal ions (e.g., both d- and f-block metals) to construct heterometallic coordination polymers and complexes, which can exhibit properties like luminescence [1] [3].

How does the PPAA-MWCNTs composite membrane improve electrochemical sensing? The membrane creates a synergistic effect. The MWCNTs provide a high surface area and excellent electrical conductivity, enhancing the electron transfer rate. The electropolymerized PPAA film offers a stable matrix that firmly holds the MWCNTs, provides abundant active sites, and improves the selectivity, especially for simultaneously detecting structurally similar molecules like catechol and hydroquinone [4].

What is the solid-state photoreactivity of this compound? In its crystalline form, This compound can undergo a [2+2]-photocycloaddition reaction when exposed to UV light. This reaction leads to the formation of a head-to-head photodimer, a process controlled by its crystal packing and hydrogen-bonded network [6] [7].

Key Technical Notes

  • Synergistic Effect: The enhanced performance of the PPAA-MWCNTs sensor is attributed to the synergy between the components: MWCNTs provide conductivity and surface area, while the PPAA polymer film offers stability and electrocatalytic activity [4].
  • Handling and Storage: The compound is a combustible solid and should be stored at ambient temperatures. Use appropriate personal protective equipment, including gloves, eye protection, and a dust mask [1] [2].

References

trans-3-(3-Pyridyl)acrylic acid vs other pyridyl carboxylic acids coordination

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Pyridyl Carboxylic Acids

The table below summarizes the key structural roles and experimental outcomes of different pyridyl carboxylic acids in forming coordination polymers, as evidenced by the search results.

Ligand Name Core Structure / Isomer Key Coordination Features & Role Experimental Outcomes & Applications
trans-3-(3-Pyridyl)acrylic acid [1] [2] [3] Pyridyl-3-carboxylate with an acrylic spacer Bifunctional ligand: Pyridyl N (softer site) and carboxylate O (harder site) [2]. The acrylic linker adds conformational flexibility. Forms 2D/3D CPs with Co(II), Mn(II), Cu(II), Nd(III). Used in heterometallic synthesis [1] [2]. Exhibits magnetic behavior (antiferromagnetic) [1].
Nicotinic Acid (Pyridine-3-carboxylic acid) [4] [5] [6] Pyridyl-3-carboxylate Found in vitamin B3 and NAD/NADP coenzymes [5] [6]. Primarily used in pharmaceutical design rather than material synthesis. Forms molecular complexes with amino acids (e.g., L-asparagine) in physiological buffers [5]. Basis for dual anti-inflammatory and anti-hyperglycemic agents [4].
Picolinic Acid (Pyridine-2-carboxylic acid) [6] Pyridyl-2-carboxylate Chelating ligand due to proximity of N and carboxylate groups. Common in metalloenzyme inhibitors and antibiotics [6]. Found in FDA-approved drugs like Regorafenib (anti-cancer) and Quinupristin (antibiotic) [6].
Isonicotinic Acid (Pyridine-4-carboxylic acid) [6] Pyridyl-4-carboxylate Linear, divergent coordination due to opposing functional groups. Key scaffold in anti-tuberculosis drugs [6]. Found in Isoniazid, a first-line anti-tuberculosis drug [6].

Detailed Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here are the detailed experimental methodologies and results for the most prominent ligands in material synthesis.

This compound
  • Synthetic Protocol (for Coordination Polymers) [1]:
    • Reagents: Metal salt (e.g., Co(NO₃)₂·6H₂O or MnCl₂·4H₂O), This compound, sodium azide (NaN₃).
    • Conditions: Hydrothermal synthesis.
    • Procedure: Reactants are mixed in water and heated in a sealed vessel at elevated temperatures (specifics vary by target compound) for a period of time, followed by slow cooling to form crystals suitable for single-crystal X-ray diffraction.
  • Key Results [1]:
    • Structure: Forms 3D coordination polymers with Co(II) and Mn(II). The basic repeating unit is a trinuclear metal cluster (e.g., Co₃) connected by both syn-syn bridging carboxylates and end-on azido bridges.
    • Property (Magnetism): The resulting Co(II) and Mn(II) coordination polymers exhibit dominant antiferromagnetic interactions within the trinuclear clusters.
Nicotinic Acid (Pyridine-3-carboxylic acid)
  • Experimental Protocol (for Pharmacological Agents) [4]:
    • Synthesis: Nicotinic acid derivatives were synthesized via a Steglich esterification/amidation, using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a catalyst and 4-dimethylaminopyridine (DMAP) as a base.
    • Characterization: Products were characterized by NMR, FT-IR, and Mass spectrometry.
    • Bioactivity Screening:
      • α-amylase Inhibition (Anti-hyperglycemic): Measured the half-maximal inhibitory concentration (IC₅₀) against the α-amylase enzyme.
      • Anti-inflammatory Activity: Evaluated using an induced human RBC hemolysis assay, with IC₅₀ values compared to the reference drug ketorolac.
  • Key Results [4]:
    • A derivative, Benzo[d][1,3]dioxol-5-yl nicotinate, showed potent α-amylase inhibition with an IC₅₀ of 1.324 ± 0.17 µg, comparable to the positive control acarbose (IC₅₀ = 1.273 ± 0.12 µg).
    • In the anti-inflammatory assay, derivatives 2b and 2h exhibited IC₅₀ values of 15.63 ± 0.13 µM and 12.88 ± 0.19 µM, respectively, showing significant activity.

Coordination Chemistry Workflow

The following diagram illustrates the general process for creating and characterizing coordination polymers using these ligands, based on the experimental protocols.

Start Start: Metal Salt & Pyridyl Carboxylic Acid A Add Solvent & Auxiliary Linker (e.g., Azide for structure bridging) Start->A B Hydrothermal/Solvothermal Reaction A->B Mix Heterometallic Synthesis Strategy A->Mix Mixes hard/soft metals for heterometallic structures C Crystallization B->C D Structural Characterization (Single-Crystal XRD) C->D E Property Investigation D->E Mix->B

Key Insights for Researchers

The data reveals distinct profiles for This compound compared to its isomers:

  • This compound is a versatile building block for functional materials. Its flexible acrylic backbone and bifunctional nature make it ideal for constructing complex coordination polymers with interesting physical properties like magnetism [1] [2].
  • In contrast, the simpler isomers (nicotinic, picolinic, and isonicotinic acid) are predominantly utilized in pharmaceutical development [4] [6]. Their strong binding to biological targets is exploited in drug design.
  • The choice of isomer is purpose-driven. For material scientists focusing on magnetic, porous, or luminescent materials, This compound offers more structural versatility. For medicinal chemists, the simpler isomers provide proven scaffolds for targeting enzymes and receptors.

References

trans-3-(3-Pyridyl)acrylic acid thermal properties analysis TGA

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

The table below summarizes the key identifiers and physical properties of trans-3-(3-Pyridyl)acrylic acid found in supplier catalogs and chemical databases.

Property Value / Description
CAS Number 19337-97-4 [1] [2]
Molecular Formula C₈H₇NO₂ [1] [2]
Molecular Weight 149.15 g/mol [1]
Melting Point 232 - 235 °C (with decomposition) [2]
Chemical Names (E)-3-pyridin-3-ylprop-2-enoic acid; 3-Pyridylacrylic acid [1] [2]
Primary Application Used as an organic linker to connect d and f block metals to form heterometallic coordination polymers (MOFs) [3] [2]

Understanding Thermogravimetric Analysis (TGA)

While specific TGA data for your compound is not provided, the search results contain detailed explanations of the TGA technique itself, which is crucial for interpreting such data [4] [5].

  • How it Works: In TGA, a sample is continuously weighed while being heated in a controlled atmosphere (e.g., inert nitrogen or air). The mass change is recorded as a function of temperature or time, producing a thermogravimetric curve [4] [5].
  • What it Reveals: This technique is used to determine a material's thermal stability, composition, moisture content, and decomposition kinetics. Significant mass losses on the curve indicate events like dehydration, decomposition, or combustion [5].
  • Common Experiment Types:
    • Dynamic TGA: The temperature increases continually over time.
    • Static/Isothermal TGA: The temperature is held constant.
    • Quasistatic TGA: The sample is heated in multiple intervals and held at each [4].

The following diagram outlines the workflow for performing dynamic TGA, which is the most common type.

Start Sample Preparation A Weigh Sample and Load into Crucible Start->A B Place Crucible into TGA Instrument A->B C Set Temperature Program and Atmosphere B->C D Run Experiment and Record Mass vs. Temperature C->D E Analyze Resulting TGA Curve D->E

References

trans-3-(3-Pyridyl)acrylic acid luminescence quantum yield measurement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Quantum Yield and the Data Gap

The Photoluminescence Quantum Yield (PLQY) is a critical metric for fluorescent materials, defined as the number of photons emitted divided by the number of photons absorbed [1]. A high quantum yield indicates high fluorescence efficiency.

Despite its known use in constructing electrochemical sensors [2] and as a bifunctional ligand [3], a specific value for the luminescence quantum yield of trans-3-(3-Pyridyl)acrylic acid is not reported in the available research. The compound is typically studied for its electrochemical properties or antiviral activity rather than its luminescence efficiency [2] [4].

Standard Methods for Measuring Quantum Yield

To measure the PLQY of a compound like this compound, researchers generally use one of three established methods. The table below summarizes these approaches:

Method Name Key Principle Best For Major Considerations
Comparative Method [1] Comparison to a standard with a known PLQY. Samples with a known reference standard available. Limited by the availability of suitable reference standards.
Fluorescence Lifetime [1] Uses rate constants from fluorescence lifetime measurements. Solutions where a dilution series of a quencher can be added. Requires significant sample preparation; not suitable for solid samples.
Integrating Sphere (Direct Method) [1] [5] Directly measures all light emitted and absorbed by the sample. Solid samples (powders, films) and solutions; considered more direct. Requires specialized equipment (integrating sphere).

Here is a more detailed look at the protocols for the most relevant methods:

  • Comparative Method: This method involves using a reference standard with known PLQY. You measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the standard and your sample. The PLQY of your sample is calculated using the formula: ( Q_F = Q_R \times (I_F / I_R) \times (A_R / A_F) ) where ( Q ) is the quantum yield, ( I ) is the integrated fluorescence intensity, and ( A ) is the absorbance [1].

  • Integrating Sphere Method (for Powders): This is a direct method ideal for solid samples like powders [5]. The process involves:

    • System Setup: Using a fluorescence spectrophotometer equipped with an integrating sphere and a powerful xenon lamp.
    • Acquisition of Correction Factors: Measuring baseline signals with a light diffuser and a reflective white standard (like Spectralon or Aluminum Oxide powder) to account for the sphere's characteristics [5].
    • Sample Measurement: Placing the powder sample in a cell and measuring its emission spectrum under both direct and indirect excitation within the sphere [5].
    • Calculation: The instrument software uses the collected spectra and correction factors to directly compute the PLQY [5].

The workflow for the integrating sphere method, which is particularly suited for solid samples, can be summarized as follows:

Start Start QY Measurement Setup System Setup - Fluorescence spectrophotometer - Integrating sphere - Warm up xenon lamp (1 hr) Start->Setup Corrections Acquire Correction Factors - Diffuser measurement - Baseline with white standard Setup->Corrections Measure Measure Sample & Baseline - Sample in powder cell - Direct and indirect excitation Corrections->Measure Calculate Quantum Yield Calculation Software processes data using correction factors Measure->Calculate End Obtain Result Calculate->End

A Path Forward for Your Research

Since the specific data is not available, you have a couple of options to proceed:

  • Perform the Measurements Yourself: You can apply the detailed integrating sphere method above to determine the PLQY of this compound in your own lab. This will generate the primary data needed for your comparison guide.
  • Consult Alternative Sources: You could also look into the luminescence properties of structurally similar compounds. For instance, research on naphthyl acrylic acid (NA) derivatives shows they can exhibit photomechanical effects and intermediate fluorescence enhancement, which might provide a useful benchmark [6].

References

trans-3-(3-Pyridyl)acrylic acid hydrogen bonding network analysis

Author: Smolecule Technical Support Team. Date: February 2026

Hydrogen-Bonded Network Analysis

The crystal structure of trans-3-(3-Pyridyl)acrylic acid (I) reveals a two-dimensional hydrogen-bonded network. The primary structural features are summarized below [1] [2]:

Feature Description
Network Dimensionality Two-dimensional (2D)
Supramolecular Structure Array of ribbons
Key Synthon Heterodimeric synthon between pyridine and carboxyl groups
Photoreactivity Reactive in the solid state; undergoes [2+2]-photocycloaddition upon UV irradiation [2].

Experimental Protocol

The data is derived from a single-crystal X-ray diffraction (XRD) study, which is the standard technique for determining the three-dimensional arrangement of atoms in a crystal and elucidating hydrogen-bonding networks [1] [2].

  • Crystallization: The compound was crystallized to obtain a single crystal suitable for XRD analysis.
  • Data Collection: The crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a specific temperature.
  • Structure Solution and Refinement: The data was processed using software to solve and refine the crystal structure, determining atomic coordinates and other parameters.
  • Hydrogen-Bonding Analysis: The refined structure was analyzed to identify specific intermolecular interactions. The geometry of hydrogen bonds (e.g., distances and angles between donor and acceptor atoms) was measured to confirm their strength and role in stabilizing the network.

Visualization of the Hydrogen-Bonding Network

The following diagram illustrates the hydrogen-bonded network, showing how individual molecules connect to form a 2D array. The key heterodimeric synthon is highlighted.

G cluster_legend Legend H-bond (O-H···N) H-bond (O-H···N) edge_legend H-bond (O-H···N)->edge_legend  Directed edge Synthon Core Synthon Core node_legend Heterodimeric Synthon M1 Molecule A (Carboxyl Donor, Pyridine Acceptor) M2 Molecule B (Pyridine Acceptor, Carboxyl Donor) M1->M2 O-H···N M3 Molecule C M1->M3 O-H···O M2->M1 O-H···N M4 Molecule D M2->M4 O-H···O

This network is constructed through heterodimeric synthons, where the carboxylic acid group (O-H) of one molecule donates a hydrogen bond to the nitrogen atom of the pyridine ring on a neighboring molecule, and vice versa. This reciprocal interaction forms a stable dimeric unit. These dimers then further connect to other dimers via additional hydrogen bonds (e.g., O-H···O), leading to the formation of supramolecular ribbons that extend into a two-dimensional layer [1] [2].

Application and Further Research

The defined hydrogen-bonding network is significant because it pre-organizes the molecules in the solid state, facilitating a solid-state [2+2]-photocycloaddition reaction upon UV irradiation. This reaction converts the monomer into a cyclobutane derivative, which possesses a different three-dimensional hydrogen-bonded network [1] [2]. This property is leveraged in crystal engineering to create new organic compounds with targeted properties.

For a comparison guide, you would typically need data on alternative compounds (e.g., other pyridylacrylic acid isomers like the 2-pyridyl or 4-pyridyl analogues). I suggest:

  • Consulting specialized databases like the Cambridge Structural Database (CSD) to find crystal structures of similar compounds and compare their hydrogen-bonding motifs, network dimensionality, and supramolecular synthons.
  • Searching for recent review articles on topics like "supramolecular chemistry of pyridine-carboxylic acid complexes" or "hydrogen-bonding in coordination polymers," which often provide comparative analyses of different building blocks.

References

trans-3-(3-Pyridyl)acrylic acid antiviral efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Efficacy Data against TMV

The following table summarizes the in vitro antiviral activity of trans-3-(3-Pyridyl)acrylic acid (identified as compound 15 in the key study) and other selected compounds from the same series, with the commercial antiviral Ribavirin used as a benchmark [1].

Compound Name / Identifier Core Structure In vitro Inhibition Rate (%) at 500 µg/mL Efficacy vs. Ribavirin
This compound (Compound 15) trans-3-aryl acrylic acid Data from table not explicitly provided for compound 15 Lower than Ribavirin [1]
Ribavirin (Control) -- 38.5 Benchmark
3-(3-Methoxyphenyl)acrylic acid (Compound 5) trans-3-aryl acrylic acid 68.4 Significantly Higher
trans-Ferulic acid (Compound 1) trans-3-aryl acrylic acid 47.5 Higher
Compound 20 (Benzothiadiazole ring) trans-3-aryl acrylic acid 52.2 Higher
Compound 27 (2-hydroxyl-naphthalene ring) trans-3-aryl acrylic acid 45.8 Higher
Compound 24 (Phenanthrene ring) trans-3-aryl acrylic acid 42.8 Higher

Key Findings from the Research:

  • Promising Template: The study concludes that trans-3-aryl acrylic acids represent a new and promising template for antiviral studies against plant viruses, with some compounds outperforming Ribavirin [1].
  • Critical Pharmacophore: The trans-oriented acrylic acid group (-CH=CH-COOH) is crucial for activity. Hydrogenation of the double bond (making it saturated) or esterification of the carboxylic acid group led to a significant decrease or complete loss of antiviral activity [1].
  • Lack of Phytotoxicity: All tested compounds in the series showed no phytotoxic effects on tobacco plants (Nicotiana tabacum) at the concentration of 500 µg/mL, indicating a selective action [1].

Detailed Experimental Protocols

For researchers looking to replicate or evaluate these studies, here are the key methodologies used in the primary research.

1. Antiviral Activity Bioassay (In Vitro)

  • Purpose: To evaluate the direct effect of compounds on TMV particles.
  • Procedure: TMV was mixed with the test compound solution (500 µg/mL) and phosphate buffer. The mixture was incubated at room temperature for 30 minutes and then rubbed onto the leaves of Nicotiana tabacum plants. The number of local lesions on the leaves was counted and compared to the control group treated with water [1].
  • Data Analysis: The inhibition rate was calculated as: (1 - (Average lesions on treated leaves / Average lesions on control leaves)) × 100% [1].

2. Chemical Synthesis of Compounds

  • Primary Route (Knoevenagel Condensation): Most compounds in the series, including This compound, were synthesized via a Knoevenagel condensation reaction. This involves reacting the appropriate aromatic aldehyde with malonic acid in pyridine, using piperidine as a catalyst [1] [2].
  • Alternative Route (Wittig Reaction): For some derivatives that could not be obtained in good yield via Knoevenagel condensation (e.g., compound 27), a Wittig reaction was successfully employed [1].
  • Modern Synthesis: A more recent, chromatography- and recrystallization-free one-pot synthesis has been developed, involving an LDA-mediated aldol condensation, hydrolysis, and dehydration, providing a higher overall yield (84%) [2].

Structure-Activity Relationship (SAR) Insights

The research allows for the derivation of some key structure-activity relationships, which are visualized in the following diagram.

Start trans-3-Aryl Acrylic Acid Core Structure Sub1 Aryl Group Modifications Start->Sub1 Sub2 Acrylic Acid Chain Modifications Start->Sub2 Node1 Heteroaromatic rings (e.g., Benzothiadiazole) ↑↑ Activity Sub1->Node1 Node2 Methoxy substitution on phenyl ring ↑ Activity Sub1->Node2 Node3 Pyridine ring Moderate Activity Sub1->Node3 Node4 Esterification of carboxylic acid ↓↓ Activity Sub2->Node4 Node5 Hydrogenation of double bond ↓↓ Activity Sub2->Node5

References

trans-3-(3-Pyridyl)acrylic acid synthetic intermediate efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Synthetic Methods

The table below summarizes three main synthetic strategies and a recently developed, improved method, based on their key characteristics and reported efficiency [1].

Method Key Features Reported Challenges Overall Yield
Knoevenagel Condensation [1] Pyridine solvent, piperidine catalyst, malonic acid. Requires hazardous pyridine; decarboxylation fails without it. Not specified (Lower yield)
Horner-Wadsworth-Emmons (HWE) [1] Sodium hydride base, phosphonate ester. Requires chromatography; pyrophoric base; phosphorus waste. Not specified (Lower yield)
Palladium-catalyzed Heck Coupling [1] Cross-coupling of 3-pyridyl bromide with acrylates. High palladium catalyst cost; requires chromatography. Not specified (Lower yield)
One-Pot Aldol-Hydrolysis-Dehydration (Novel Method) [1] LDA-mediated; no intermediate purification; chromatography- and recrystallization-free. Requires careful control of anhydrous conditions for aldol step. 84%

Detailed Methodologies and Data

Here are the experimental protocols for the traditional Knoevenagel method and the novel one-pot method, which provides supporting data for its superior efficiency.

Traditional Knoevenagel Condensation

This is the most widely used route but has significant drawbacks [1].

  • Protocol: The reaction involves the condensation of 3-pyridinecarboxaldehyde with malonic acid in pyridine as the solvent, using piperidine as a catalyst. The sequence involves both condensation and decarboxylation steps.
  • Supporting Data & Drawbacks: The method's main limitation is its complete reliance on pyridine, which is environmentally hazardous and difficult to avoid, as the decarboxylation step does not proceed in its absence [1].
Novel One-Pot, Three-Step Sequence

This recently reported method was designed to overcome the limitations of traditional routes [1].

  • Step 1 - Aldol Addition: A 0.5 M solution of tert-butyl acetate (TBA) in THF is added to a solution of lithium diisopropylamide (LDA) in THF at -20°C. A solution of 3-pyridinecarbaldehyde in THF is then added dropwise, and the reaction is stirred for 1 hour at -20°C to form the β-hydroxy ester intermediate.
  • Step 2 - Hydrolysis: The reaction mixture is treated with a 2 M aqueous NaOH solution and stirred for 12 hours at room temperature to hydrolyze the ester to the β-hydroxy acid.
  • Step 3 - Dehydration: The mixture is acidified with concentrated HCl to pH ~2, which simultaneously catalyzes the dehydration of the β-hydroxy acid to form the final product, trans-3-(3-Pyridyl)acrylic acid.
  • Supporting Data: This process achieved an 84% overall yield. The final product was isolated by direct precipitation from the reaction mixture at ~100% HPLC purity, eliminating the need for recrystallization or column chromatography [1]. The aldol addition step was also successfully implemented in a continuous flow system to enhance its robustness for potential scaling up [1].

Experimental Workflow Diagram

The following diagram illustrates the streamlined workflow of the novel one-pot synthesis method.

Start Start Reaction Step1 Aldol Addition LDA, tert-Butyl Acetate, -20°C Start->Step1 Step2 Hydrolysis 2M NaOH, Room Temperature, 12h Step1->Step2 No Purification Step3 Acidification & Dehydration Concentrated HCl, to pH ~2 Step2->Step3 No Purification Isolation Product Isolation Direct Precipitation Step3->Isolation End This compound 84% Yield, >99% Purity Isolation->End

Key Takeaways for Research and Development

  • For Efficiency and Sustainability: The novel one-pot method is highly recommended, as it offers a high yield, avoids hazardous solvents like pyridine, and eliminates the need for purification by column chromatography, saving time and reducing waste [1].
  • For Process Scalability: The successful demonstration of the key aldol step in continuous flow suggests this method is a strong candidate for process intensification and larger-scale manufacturing [1].
  • Consider the Application Context: This compound is a key building block for the drug Chidamide and is also used in material science, such as fabricating polymer membranes for electrochemical sensors [1] [2]. The chosen synthesis should align with the purity requirements and constraints of the final application.

References

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Physical Description

White to beige crystalline powder; [Acros Organics MSDS]

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

149.047678466 Da

Monoisotopic Mass

149.047678466 Da

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19337-97-4
1126-74-5

Dates

Last modified: 08-15-2023

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